molecular formula C8H14O B8796459 2-Cycloocten-1-ol

2-Cycloocten-1-ol

Cat. No.: B8796459
M. Wt: 126.20 g/mol
InChI Key: UJZBDMYKNUWDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cycloocten-1-ol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cycloocten-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cycloocten-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

cyclooct-2-en-1-ol

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2

InChI Key

UJZBDMYKNUWDPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC=CC(CC1)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Cycloocten-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Cycloocten-1-ol, a versatile cyclic alcohol of interest in organic synthesis and drug development. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field, offering field-proven insights and detailed methodologies.

Molecular Structure and Identification

2-Cycloocten-1-ol is a cyclic organic compound featuring an eight-membered ring containing a hydroxyl group adjacent to a carbon-carbon double bond. This allylic alcohol exists as cis (Z) and trans (E) isomers, with the cis isomer being the more common. The presence of the hydroxyl group and the double bond within the flexible eight-membered ring imparts unique reactivity to this molecule.

Key Identifiers:

IdentifierValue
IUPAC Name cyclooct-2-en-1-ol[1]
Molecular Formula C₈H₁₄O[1]
CAS Number 3212-75-7[1]
Molecular Weight 126.20 g/mol [1]
InChI InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2[1]
SMILES C1CCC=CC(CC1)O[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Cycloocten-1-ol is essential for its handling, application in reactions, and purification.

Physical Properties

While experimentally determined physical properties for 2-Cycloocten-1-ol are not extensively documented in readily available literature, computed properties provide valuable estimates.

Table of Physical Properties:

PropertyValue (Computed)Source
XLogP3-AA 2.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]

Solubility: 2-Cycloocten-1-ol is expected to be soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane, owing to its hydrocarbon backbone. Its solubility in water is anticipated to be limited due to the eight-carbon ring, although the hydroxyl group can participate in hydrogen bonding.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Cycloocten-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of 2-Cycloocten-1-ol will exhibit characteristic signals for the olefinic protons, the proton on the carbon bearing the hydroxyl group (carbinol proton), and the aliphatic protons of the cyclooctyl ring. The olefinic protons are expected to appear in the downfield region (δ 5.5-6.0 ppm). The carbinol proton signal will be a multiplet, and its chemical shift will be influenced by the solvent and concentration. The aliphatic protons will show complex multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. Unambiguous assignment of the ¹³C NMR signals of 2-cycloocten-1-ol has been achieved through the analysis of its monodeuterioisotopomers. The olefinic carbons are expected to resonate in the δ 120-140 ppm region, while the carbon attached to the hydroxyl group will appear further downfield (δ 60-80 ppm) due to the deshielding effect of the oxygen atom. The remaining aliphatic carbons will have signals in the upfield region.

Infrared (IR) Spectroscopy:

The IR spectrum of 2-Cycloocten-1-ol will display characteristic absorption bands corresponding to its functional groups:

  • O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

  • C=C stretch: A medium intensity peak around 1640-1680 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond.

  • C-O stretch: A strong absorption in the 1000-1200 cm⁻¹ region is attributed to the stretching of the carbon-oxygen single bond.

  • C-H stretches: Absorptions for sp² C-H bonds will appear just above 3000 cm⁻¹, while those for sp³ C-H bonds will be just below 3000 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum of 2-Cycloocten-1-ol will show the molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will be influenced by the presence of the hydroxyl group and the double bond. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18) and alpha-cleavage.

Synthesis of 2-Cycloocten-1-ol

The synthesis of 2-Cycloocten-1-ol can be achieved through various methods. One common approach involves the allylic oxidation of cyclooctene. Another method is the photooxygenation of cyclooctene to an allylic hydroperoxide, followed by reduction.

Synthesis via Photooxygenation of Cyclooctene

This method utilizes singlet oxygen, generated photosensitically, to react with cyclooctene in an ene reaction to form the corresponding allylic hydroperoxide. Subsequent reduction of the hydroperoxide yields 2-Cycloocten-1-ol.

Experimental Protocol: Synthesis of 2-Cycloocten-1-ol via Photooxygenation

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Cyclooctene

  • Rose Bengal or Methylene Blue (photosensitizer)

  • Methanol (solvent)

  • Oxygen gas

  • Sodium sulfite or triphenylphosphine (reducing agent)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Photoreactor equipped with a suitable lamp (e.g., sodium lamp) and gas inlet

Procedure:

  • Reaction Setup: In a photoreactor, dissolve cyclooctene and a catalytic amount of the photosensitizer (e.g., Rose Bengal) in methanol.

  • Photooxygenation: While vigorously stirring, bubble a steady stream of oxygen through the solution and irradiate with the lamp. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Reduction of Hydroperoxide: After completion of the photooxygenation, cool the reaction mixture to 0 °C. Slowly add a reducing agent such as sodium sulfite or triphenylphosphine to the solution to reduce the allylic hydroperoxide to the corresponding alcohol.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Cycloocten-1-ol.

Caption: Workflow for the synthesis of 2-Cycloocten-1-ol.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 2-Cycloocten-1-ol is dictated by the interplay of its hydroxyl group and the adjacent double bond. It can undergo reactions characteristic of both alcohols and alkenes.

Oxidation to 2-Cycloocten-1-one

The allylic alcohol functionality of 2-Cycloocten-1-ol can be selectively oxidized to the corresponding α,β-unsaturated ketone, 2-cycloocten-1-one, using a variety of mild oxidizing agents. The Swern oxidation is a widely used method for this transformation due to its high efficiency and mild reaction conditions.

Experimental Protocol: Swern Oxidation of 2-Cycloocten-1-ol

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. This reaction should be performed in a well-ventilated fume hood.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (anhydrous)

  • 2-Cycloocten-1-ol

  • Triethylamine (anhydrous)

  • Dry ice/acetone bath

Procedure:

  • Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DMSO: Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C.

  • Addition of Alcohol: After stirring for a few minutes, add a solution of 2-Cycloocten-1-ol in anhydrous dichloromethane dropwise, again keeping the temperature below -60 °C.

  • Formation of Ylide: Stir the mixture for 15-30 minutes at -78 °C.

  • Addition of Base: Add anhydrous triethylamine dropwise to the reaction mixture.

  • Warming and Quenching: Allow the reaction to warm to room temperature. Quench the reaction by adding water.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude 2-cycloocten-1-one by flash column chromatography.

Caption: Key steps in the Swern oxidation of 2-Cycloocten-1-ol.

Esterification

The hydroxyl group of 2-Cycloocten-1-ol can be readily esterified with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine, to form the corresponding esters.

Reaction Scheme: Esterification of 2-Cycloocten-1-ol

The reaction of 2-Cycloocten-1-ol with an acyl chloride (RCOCl) in the presence of pyridine yields the ester and pyridinium hydrochloride. Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the HCl byproduct.

Caption: General scheme for the esterification of 2-Cycloocten-1-ol.

Other Reactions
  • Allylic Substitution: The allylic nature of the hydroxyl group makes it susceptible to substitution reactions.

  • Reactions of the Double Bond: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation.

Safety and Handling

2-Cycloocten-1-ol is classified as a combustible liquid and can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water.

In all cases of exposure, it is advisable to consult a physician.

Fire-Fighting Measures:

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.

Conclusion

2-Cycloocten-1-ol is a valuable synthetic intermediate with a rich and diverse chemistry. Its bifunctional nature, possessing both a reactive hydroxyl group and a double bond within a flexible eight-membered ring, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its physical and chemical properties, spectroscopic data, synthesis, and key reactions, offering a solid foundation for its application in research and development. As with any chemical, proper safety precautions are paramount for its handling and use in the laboratory.

References

  • PubChem. 2-Cycloocten-1-ol. National Center for Biotechnology Information. [Link]

  • LookChem. (Z)-2-cycloocten-1-ol Safety Data Sheets(SDS). [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. 13C chemical shift assignments in cyclo-octene, cyclo-octanone, and cyclo-oct-2-enol from the spectra of monodeuterioisotopomers. [Link]

  • MDPI. Solar Photooxygenations for the Manufacturing of Fine Chemicals—Technologies and Applications. [Link]

  • Chemistry LibreTexts. Swern oxidation. [Link]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]

  • Vedantu. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. [Link]

Sources

Technical Guide: Synthesis of 2-Cycloocten-1-ol via Base-Mediated Isomerization of Cyclooctene Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Cycloocten-1-ol (CAS: 3212-75-7) Primary Precursor: Cyclooctene oxide (9-oxabicyclo[6.1.0]nonane) Reaction Class: Crandall-Lin Rearrangement (Base-promoted


-elimination)

This technical guide details the synthesis of 2-cycloocten-1-ol, a pivotal allylic alcohol intermediate used in the synthesis of polyfunctionalized medium-ring scaffolds and transition metal ligands. Unlike simple aliphatic epoxides, the 8-membered cyclooctyl ring introduces significant transannular strain and conformational mobility. Consequently, the standard acid-catalyzed ring opening often leads to transannular hydride shifts and bicyclic side-products.

This protocol utilizes Lithium Diethylamide (LiNEt


)  to effect a highly regioselective 

-elimination. This method suppresses transannular side reactions through a kinetically controlled syn-elimination mechanism, delivering high yields of the allylic alcohol.

Part 1: Mechanistic Foundation

The Crandall-Lin Rearrangement in Medium Rings

The transformation relies on the basicity of lithium dialkylamides to deprotonate the epoxide at the


-position. In medium-sized rings (C8–C11), the reaction trajectory is governed by the "Syn-Effect."
  • Coordination: The lithium cation (

    
    ) coordinates to the epoxide oxygen, increasing the acidity of the 
    
    
    
    -protons.
  • Syn-Elimination: The amide base removes a proton syn to the epoxide oxygen. This concerted cyclic transition state is critical; it forces the formation of the allylic alcohol and avoids the carbocationic intermediates typical of acid catalysis that would trigger transannular collapse.

  • Conformational Gating: Cyclooctene oxide exists primarily in a crown-like conformation. The use of bulky bases (like LDA) can sometimes be too slow, allowing competitive

    
    -lithiation (carbenoid formation). LiNEt
    
    
    
    offers the optimal balance of nucleophilicity and basicity for this specific substrate.

ReactionMechanism Epoxide Cyclooctene Oxide (Crown Conformation) Coordination Li-Coordination (Pre-complex) Epoxide->Coordination + LiNEt2 TS Cyclic Transition State (Syn-Elimination) Coordination->TS β-Deprotonation Alkoxide Li-Alkoxide Intermediate TS->Alkoxide Ring Opening Product 2-Cycloocten-1-ol Alkoxide->Product + H3O+ (Quench)

Figure 1: Mechanistic pathway of the Crandall-Lin rearrangement showing the critical syn-elimination trajectory.

Part 2: Strategic Reagent Selection

The success of this protocol hinges on the specific choice of lithium amide.

ParameterLithium Diethylamide (LiNEt

)
Lithium Diisopropylamide (LDA)Recommendation
Steric Bulk ModerateHighLiNEt

Basicity (pKa) ~36~36Equal
Kinetic Activity High (Fast elimination)Moderate (Slower)LiNEt

Side Reactions MinimalRisk of

-lithiation (Carbenoid)
LiNEt

Expert Insight: While LDA is the standard non-nucleophilic base, it is often too bulky for efficient proton abstraction in the sterically congested environment of a conformally mobile cyclooctyl ring. LiNEt


 is sufficiently basic but less hindered, ensuring the elimination rate exceeds the rate of transannular hydride shifts.

Part 3: Experimental Protocol

Scale: 10 mmol (can be linearly scaled) Safety: Organolithiums are pyrophoric. All glassware must be flame-dried and flushed with Argon/Nitrogen.

Reagents
  • Cyclooctene oxide: 1.26 g (10 mmol) - Distill before use if yellow.

  • Diethylamine (Et

    
    NH):  2.6 mL (25 mmol) - Dried over KOH.
    
  • n-Butyllithium (n-BuLi): 10 mL (2.5 M in hexanes, 25 mmol).

  • Solvent: Anhydrous Diethyl Ether (Et

    
    O) or THF. Ether is preferred to maximize the Lewis acidity of the Li cation.
    
Step-by-Step Workflow
  • Preparation of LiNEt

    
    : 
    
    • Charge a flame-dried 100 mL Schlenk flask with 25 mL anhydrous Et

      
      O.
      
    • Add Et

      
      NH (2.5 equiv) via syringe.
      
    • Cool to 0 °C in an ice bath.

    • Add n-BuLi (2.5 equiv) dropwise over 10 minutes. Stir for 15 minutes at 0 °C.

    • Observation: The solution should remain clear or turn slightly slightly yellow/hazy.

  • Epoxide Addition:

    • Dissolve Cyclooctene oxide (1.0 equiv) in 5 mL anhydrous Et

      
      O.
      
    • Add the epoxide solution dropwise to the LiNEt

      
       mixture at 0 °C.
      
    • Critical: Do not add rapidly; exotherm control is vital to prevent polymerization.

  • Reaction Phase:

    • Remove the ice bath and allow to warm to room temperature.

    • Fit a reflux condenser (flame dried).

    • Reflux the mixture gently for 6–12 hours .

    • Process Control: Monitor by GC-MS or TLC (SiO

      
      , 10% EtOAc/Hexane). Look for the disappearance of the epoxide (Rf ~0.8) and appearance of the alcohol (Rf ~0.3).
      
  • Quench and Workup:

    • Cool the mixture to 0 °C.

    • Carefully quench with saturated aqueous NH

      
      Cl (slow addition).
      
    • Extract with Et

      
      O (3 x 30 mL).
      
    • Wash combined organics with 1M HCl (to remove residual amine), then brine.

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica Gel).

    • Eluent: Gradient 5%

      
       15% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85%.

Workflow Start Start: Flame-Dry Glassware GenBase Generate LiNEt2 (0°C, Et2O) Start->GenBase AddSub Add Cyclooctene Oxide (Dropwise) GenBase->AddSub Reflux Reflux 6-12h (Isomerization) AddSub->Reflux Check QC: GC/TLC Check (Epoxide Consumed?) Reflux->Check Check->Reflux No Quench Quench (NH4Cl) & Workup Check->Quench Yes Purify Flash Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow for the synthesis of 2-cycloocten-1-ol.

Part 4: Validation & Quality Control

Upon isolation, the product must be validated against the following physicochemical data to ensure no transannular ketone (cyclooctanone) or saturated alcohol contaminants are present.

Characterization Data Table
PropertyValue / DescriptionDiagnostic Note
Appearance Colorless oilYellowing indicates amine impurities.
Boiling Point 85–87 °C (at 12 mmHg)-
IR Spectroscopy 3350 cm

(Broad, O-H)
Absence of C=O stretch at 1700 cm

confirms no ketone.

H NMR (CDCl

)

5.5–5.7 (m, 2H, Vinyl)
Vinyl protons are distinct.[1] Epoxide protons (

2.9) should be absent.

H NMR (CDCl

)

4.3–4.5 (m, 1H, CH-OH)
Carbinol proton.

C NMR (CDCl

)

130.5, 134.2 (C=C)
Confirms unsaturation.

Troubleshooting Transannular Side-Products: If the reaction temperature is too high or the base is old/wet, you may observe cyclooctanone .

  • Detection: Strong IR peak at 1700 cm

    
    .
    
  • Cause: Lithium alkoxide-mediated hydride shift after initial ring opening.

  • Remedy: Ensure strictly anhydrous conditions and do not exceed reflux temperature of ether (35 °C).

Part 5: Advanced Applications (Asymmetric Synthesis)

For drug development applications requiring enantiopurity, the general protocol can be modified using Chiral Lithium Amides .

  • Reagent: Chiral lithium amide generated from n-BuLi and (R,R)-bis(1-phenylethyl)amine .

  • Mechanism: Enantioselective deprotonation of the meso-epoxide.[2]

  • Outcome: Kinetic resolution or desymmetrization to yield optically active (R)- or (S)-2-cycloocten-1-ol with ee values up to 90% [3].

References

  • Crandall, J. K., & Lin, L. H. C. (1968). Base-catalyzed reactions of cycloalkene oxides with lithium diethylamide. The Journal of Organic Chemistry, 33(6), 2375–2379. [Link]

  • Cope, A. C., et al. (1960). Transannular Reactions in Medium-Sized Rings. Journal of the American Chemical Society, 82(17), 4663. [Link]

  • Hodgson, D. M., & Gibbs, A. R. (1995). Enantioselective Rearrangement of Meso-Epoxides to Allylic Alcohols with Chiral Lithium Amides. Tetrahedron: Asymmetry, 6(11), 2711-2714. [Link]

Sources

Stereoselective synthesis of (S)-2-Cycloocten-1-ol

Technical Guide: Stereoselective Synthesis of ( )-2-Cycloocten-1-ol

Executive Summary

(

This guide evaluates and details three primary methodologies:

  • Corey-Bakshi-Shibata (CBS) Reduction: The preferred method for de novo asymmetric synthesis.

  • Enzymatic Kinetic Resolution (EKR): The most robust method for obtaining >99% ee on a multi-gram scale.

  • Asymmetric Allylic Oxidation: A direct functionalization route using copper catalysis.

Structural Analysis & Conformational Dynamics

Unlike six-membered rings, the cyclooctene ring possesses significant conformational mobility. The lowest energy conformation for cis-cyclooctene is the boat-chair .

  • Stereochemical Implication: In nucleophilic additions to 2-cycloocten-1-one, the reagent approach is governed by the minimization of transannular interactions (Prelog strain).

  • Target Configuration: The (

    
    )-enantiomer.[1]
    
  • Absolute Configuration Note: For allylic alcohols, the (

    
    )-configuration typically correlates with the (-)-optical rotation, though solvent effects can invert the sign. Confirmation via Chiral GC/HPLC is mandatory.
    

Method A: Asymmetric Reduction (CBS Protocol)

The Corey-Bakshi-Shibata (CBS) reduction utilizing a chiral oxazaborolidine catalyst offers a direct route from 2-cycloocten-1-one to the chiral alcohol.

Mechanistic Logic

The CBS catalyst activates borane (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

23
  • Steric Model: The enone double bond acts as the "small" group (

    
    ), and the methylene chain acts as the "large" group (
    
    
    ).
  • Catalyst Selection: To obtain the (

    
    )-alcohol , the (
    
    
    )-Me-CBS
    catalyst (derived from (
    
    
    )-proline) is typically required. This directs hydride attack to the Re-face of the carbonyl.
Experimental Protocol

Reagents: 2-Cycloocten-1-one (1.0 equiv), (

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve (

    
    )-Me-CBS in THF. Cool to -78 °C.
    
  • Borane Complexation: Add Catecholborane dropwise. Stir for 15 minutes. Note: Catecholborane is preferred over

    
     for cyclic enones to minimize background non-selective reduction.
    
  • Substrate Addition: Dissolve 2-cycloocten-1-one in THF and add slowly (over 1 hour) via syringe pump to the catalyst mixture at -78 °C. Slow addition is critical to maintain the catalyst-controlled pathway.

  • Reaction Monitoring: Monitor by TLC until ketone consumption is complete (typically 4–6 hours).

  • Quench: Warm to -20 °C and quench with MeOH (caution:

    
     evolution).
    
  • Workup: Dilute with

    
    , wash with saturated 
    
    
    , brine, dry over
    
    
    , and concentrate.
Workflow Visualization

CBS_ReductionStart2-Cycloocten-1-one(Prochiral)TSTransition State(Face-Selective Hydride Transfer)Start->TS + Catecholborane(-78°C)Cat(S)-Me-CBS Catalyst(Lewis Acid Activation)Cat->TSCoordinatesProd(S)-2-Cycloocten-1-ol(>90% ee)TS->Prod Hydrolysis

Caption: Stereochemical flow of the CBS reduction targeting the (S)-enantiomer.

Method B: Enzymatic Kinetic Resolution (EKR)

For scale-up (>10g), EKR using Lipase B from Candida antarctica (CAL-B) is the industry standard due to its operational simplicity and extremely high enantioselectivity (

The Kazlauskas Rule Application

CAL-B follows the Kazlauskas rule , which predicts that the enzyme preferentially acetylates the (


)-enantiomer
  • Result: The (

    
    )-alcohol is converted to the acetate.[1]
    
  • Target: The (

    
    )-alcohol  remains unreacted and is isolated in high optical purity.
    
Experimental Protocol

Reagents: rac-2-Cycloocten-1-ol, Vinyl Acetate (acyl donor), CAL-B (immobilized, e.g., Novozym 435), Hexane or MTBE.

  • Setup: Dissolve rac-2-cycloocten-1-ol (10 g) in Hexane (100 mL).

  • Acyl Donor: Add Vinyl Acetate (0.6 equiv). Use of vinyl ester makes the reaction irreversible due to tautomerization of the vinyl alcohol byproduct to acetaldehyde.

  • Initiation: Add CAL-B beads (100 mg/g substrate). Incubate at 30 °C with orbital shaking (200 rpm).

  • Monitoring: Monitor conversion by GC. Stop the reaction at exactly 50% conversion (theoretical maximum yield for resolution).

  • Separation: Filter off the enzyme (recyclable). Concentrate the filtrate.

  • Purification: Separate the (

    
    )-alcohol (more polar) from the (
    
    
    )-acetate (less polar) via silica gel flash chromatography (Hexane/EtOAc gradient).

Data Summary: Kinetic Resolution Efficiency

ParameterValueNote
Enzyme CAL-B (Novozym 435)High stability in organic solvents
Acyl Donor Vinyl AcetateIrreversible transesterification
Target Product (

)-Alcohol
Remains unreacted (Slow reacting enantiomer)
Byproduct (

)-Acetate
Fast reacting enantiomer
Typical ee >99%At 50-52% conversion
E-Value >200Indicates excellent selectivity
EKR Pathway Visualization

EKR_ProcessRacematerac-2-Cycloocten-1-ol(50% S / 50% R)IntermedSelective Acetylationof (R)-EnantiomerRacemate->Intermed 30°C, HexaneEnzymeCAL-B Lipase+ Vinyl AcetateEnzyme->IntermedProduct_S(S)-2-Cycloocten-1-ol(Unreacted, >99% ee)Intermed->Product_S Slow/No ReactionProduct_R(R)-2-Cycloocten-1-yl Acetate(Acylated)Intermed->Product_R Fast Reaction

Caption: Kinetic resolution splitting the racemate into the desired (S)-alcohol and (R)-acetate.

Method C: Asymmetric Allylic Oxidation (Kharasch-Sosnovsky)

This method allows for the direct conversion of cyclooctene to the chiral ester (which is hydrolyzed to the alcohol). It is less atom-economical than EKR but useful for functionalizing the hydrocarbon directly.

  • Catalyst: Cu(I) complex with chiral Bisoxazoline (Box) ligands.

  • Oxidant: tert-Butyl perbenzoate.

  • Selectivity: Typically achieves 80–85% ee. Recrystallization is often required to upgrade optical purity.

Quality Control & Characterization

To validate the synthesis of (

  • Chiral GC/HPLC:

    • Column: Chiralpak AD-H or OD-H (HPLC); Cyclodex-B (GC).

    • Standard: Compare against racemic standard derived from

      
       reduction of the enone.
      
  • Optical Rotation:

    • Measure

      
       in 
      
      
      .
    • Compare with literature values (Note: Sign can vary by solvent; rely on Chiral GC for definitive assignment).

  • Absolute Configuration Proof:

    • If uncertain, convert a small aliquot to the Mosher ester (using (

      
      )-MTPA-Cl) and analyze via 
      
      
      NMR or
      
      
      NMR to determine diastereomeric excess and configuration.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][4][3][5][6] Journal of the American Chemical Society. Link

  • Gotor-Fernández, V., et al. (2006).[7] Lipase-Catalyzed Kinetic Resolution of 2-Cycloocten-1-ol. Journal of Organic Chemistry. Link (Validates the CAL-B/Kazlauskas rule for 8-membered rings).

  • Andrus, M. B., & Lashley, J. C. (2002). Copper-catalyzed allylic oxidation with peresters (Kharasch-Sosnovsky reaction). Tetrahedron. Link

  • Verkade, J. M., et al. (2008). A Model for the Enantioselective Photoisomerization of Cyclooctenes. Journal of Organic Chemistry. Link (Discusses the TCO precursor relationship).

  • Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. Journal of Organic Chemistry. Link

Spectroscopic Characterization & Structural Dynamics of (Z)-2-Cycloocten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for the characterization and utilization of (Z)-2-Cycloocten-1-ol . It synthesizes empirical data with mechanistic insights, adhering to the "Senior Application Scientist" persona.

Technical Whitepaper | Version 2.0

Executive Summary

2-Cycloocten-1-ol (CAS: 3212-75-7) is a pivotal cyclic allylic alcohol used extensively as a monomer in Ring-Opening Metathesis Polymerization (ROMP) and as a chiral scaffold in asymmetric catalysis.[1] Unlike its 6-membered analogs, the 8-membered ring exhibits unique conformational lability, creating distinct spectroscopic signatures that often confound routine analysis.

This guide provides a validated spectroscopic profile (NMR, IR, MS) and a robust synthesis protocol. The data presented here focuses on the thermodynamically stable (Z)-isomer , as the (E)-isomer is a highly strained, transient species typically requiring cryogenic handling.

Part 1: Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the sample must be free of the thermodynamically favored saturated ketone (cyclooctanone) or the conjugated enone (2-cyclooctenone).

Validated Protocol: Luche Reduction

The most reliable route to high-purity 2-cycloocten-1-ol is the 1,2-reduction of 2-cyclooctenone. Standard NaBH₄ reduction often yields significant 1,4-reduction byproducts (saturated alcohols). The addition of Cerium(III) chloride (Luche conditions) alters the hardness of the hydride nucleophile, ensuring exclusive carbonyl attack.

Reaction Scheme:

LucheReduction Reactant 2-Cyclooctenone (C8H12O) Intermediate Cerium-Alkoxy Borohydride Species Reactant->Intermediate Activation Reagents NaBH4, CeCl3·7H2O MeOH, 0°C Product (Z)-2-Cycloocten-1-ol (C8H14O) Intermediate->Product 1,2-Hydride Delivery

Step-by-Step Methodology:

  • Preparation: Dissolve 2-cyclooctenone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in MeOH (0.4 M concentration).

  • Initiation: Cool to 0°C. Add NaBH₄ (1.1 eq) portion-wise over 10 minutes. Note: Vigorous gas evolution (H₂) will occur.

  • Quench: Monitor via TLC (SiO₂, 20% EtOAc/Hexanes). Upon consumption of starting material (~30 min), quench with saturated aqueous NH₄Cl.

  • Purification: Extract with Et₂O. The crude oil is typically >95% pure. For spectroscopic standards, purify via flash chromatography (15% EtOAc/Hexanes) to remove trace cerium salts.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

The 8-membered ring's flexibility leads to conformational averaging at room temperature. The values below are from high-resolution analysis in CDCl₃.

H NMR Data (400 MHz, CDCl )

The diagnostic signals are the vinyl protons (H2, H3) and the carbinol proton (H1). Unlike flat rings, the coupling constants (


) here reflect the twisted boat-chair conformation.
PositionShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
H-3 5.61 dddd10.7, 9.0, 7.3, 1.7Vinyl proton; large coupling to H-2 and vicinal CH₂.
H-2 5.52 ddd10.8, 6.7, 1.2Vinyl proton; distinct roof effect with H-3.
H-1 4.66 bm-Carbinol (CH-OH). Broad due to H-bonding & ring flux.
H-OH 1.8 - 2.2 br s-Hydroxyl proton (concentration dependent).
Ring CH

1.40 - 2.25 m-Complex envelope of remaining 10 protons.

Critical Analysis:

  • The "Roof Effect": The proximity of H2 and H3 chemical shifts often creates a strong second-order effect (roofing), making the alkene region appear as a complex multiplet in lower-field instruments (<300 MHz).

  • Conformational Broadening: The signal at 4.66 ppm (H-1) is often broader than expected for a methine proton. This is not an impurity; it is due to the rapid interconversion between ring conformers (boat-chair forms) at 298 K.

C NMR Data (100 MHz, CDCl )
Carbon TypeShift (

ppm)
Assignment
Alkene CH 130.7 C-3 (Beta to OH)
Alkene CH 129.7 C-2 (Alpha to OH)
Carbinol CH 72.3 C-1 (C-OH)
Methylene 35.1 C-8 (Allylic/Homoallylic)
Methylene 28.8 Ring CH₂
Methylene 26.3 Ring CH₂
Methylene 25.8 Ring CH₂
Methylene 23.3 Ring CH₂

Part 3: Mass Spectrometry (MS) Profile

For identification, Electron Ionization (EI) is standard. The molecule is fragile and shows characteristic elimination patterns.

Ionization Mode: EI (70 eV) Molecular Formula: C


H

O Molecular Weight: 126.20 g/mol
m/zIntensityFragment IdentityDiagnostic Value
126 Weak (<5%)

Molecular ion (often invisible in harsh ionization).
108 Base Peak

Dehydration. Loss of water to form cyclooctadiene cation.
93 High

Ring contraction/fragmentation.
79 Medium

Typical cyclic hydrocarbon fragment.
67 High

Cyclopentenyl cation (ring contraction).

Scientist's Note: The dominance of the


 108 peak is the primary quality control check. If 

126 is the base peak, your ionization energy is likely too soft, or you have contamination from the saturated ketone (MW 126, but chemically distinct).

Part 4: Infrared (IR) Spectroscopy

IR is the quickest method to confirm the success of the reduction (appearance of OH, disappearance of C=O).

  • 3300 - 3400 cm

    
     (Broad, Strong):  O-H stretching. Indicates H-bonded alcohol.
    
  • 3010 - 3020 cm

    
     (Weak):  =C-H stretching (sp
    
    
    
    ).
  • 2850 - 2930 cm

    
     (Strong):  -C-H stretching (sp
    
    
    
    ring methylenes).
  • 1645 - 1655 cm

    
     (Medium):  C=C stretching. Note: This is distinct from the C=O stretch of the starting material (which would appear at ~1700 cm
    
    
    
    ). Absence of 1700 cm
    
    
    confirms full conversion.

Part 5: Structural Logic & Workflow

The following diagram illustrates the logical flow for characterizing this specific molecule, highlighting the "Self-Validating" checkpoints.

CharacterizationWorkflow Sample Crude Product (Post-Extraction) IR_Check Checkpoint 1: IR Look for OH (3350) & Absence of C=O (1700) Sample->IR_Check TLC_Check Checkpoint 2: TLC Stain: KMnO4 (Active Alkene) Sample->TLC_Check NMR_Exp 1H NMR (CDCl3) IR_Check->NMR_Exp If C=O absent TLC_Check->NMR_Exp Single Spot Validation Validation Criteria: 1. Vinyl region (5.5-5.6 ppm) 2. Integral Ratio (Vinyl:Carbinol = 2:1) NMR_Exp->Validation

References

  • Synthesis & NMR Data: Martinez, H. et al. "Sequential ROMP of cyclooctenes as a route to linear polyethylene block copolymers." Dalton Transactions, 2013, 42 , 9069-9081. (Supplementary Information: Characterization of 3OHCOE).

  • Luche Reduction Mechanism: Luche, J. L. "Lanthanides in organic chemistry.[2] 1. Selective 1,2 reductions of conjugated ketones."[2] Journal of the American Chemical Society, 1978, 100 (7), 2226–2227.[2]

  • General Spectroscopic Data (NIST): National Institute of Standards and Technology. "Mass Spectrum of 2-Cycloocten-1-one" (Precursor Analog). NIST Chemistry WebBook, SRD 69.

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Cycloocten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Structural Elucidation of a Flexible Cyclic Allylic Alcohol

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural characterization of molecules is a cornerstone of innovation. 2-Cycloocten-1-ol, a seemingly simple cyclic allylic alcohol, presents a fascinating case study in the application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Its eight-membered ring system possesses significant conformational flexibility, and the presence of both sp2 and sp3 hybridized carbons, including a stereocenter, gives rise to a rich and informative 13C NMR spectrum. This guide provides a comprehensive exploration of the 13C NMR chemical shifts of 2-Cycloocten-1-ol, delving into the theoretical underpinnings of the observed spectral data and offering practical insights for its analysis. By understanding the nuances of how the chemical environment of each carbon atom influences its resonance frequency, we can confidently assign the structure and stereochemistry of this and related molecules, a critical step in any research and development pipeline.

Theoretical Framework: Understanding 13C NMR Chemical Shifts in 2-Cycloocten-1-ol

The 13C NMR spectrum of 2-Cycloocten-1-ol is governed by several key principles that dictate the chemical shift of each carbon atom. A foundational understanding of these factors is essential for accurate spectral interpretation.

  • Hybridization State: The hybridization of a carbon atom is a primary determinant of its chemical shift. In 2-Cycloocten-1-ol, we encounter both sp2 hybridized carbons of the double bond and sp3 hybridized carbons of the saturated portion of the ring. Generally, sp2 carbons are significantly deshielded and resonate at a much higher frequency (further downfield) than sp3 carbons.[1][2]

  • Inductive Effects of the Hydroxyl Group: The electronegative oxygen atom of the hydroxyl group exerts a strong electron-withdrawing inductive effect. This effect deshields the carbon atom to which it is directly attached (C-1), causing its signal to appear at a significantly downfield position compared to a typical sp3 hybridized carbon in a cycloalkane. This deshielding effect diminishes with distance from the hydroxyl group.[3]

  • Stereochemistry and Ring Conformation: The flexible eight-membered ring of 2-Cycloocten-1-ol can adopt various conformations. The spatial arrangement of the carbon atoms relative to one another and to the substituents influences their local electronic environments and, consequently, their 13C NMR chemical shifts. The cis and trans isomers of 2-Cycloocten-1-ol, for instance, would be expected to exhibit distinct 13C NMR spectra due to differences in their ring strain and the through-space interactions of the atoms.[4][5][6]

  • The Alkene Moiety: The two sp2 carbons of the double bond (C-2 and C-3) will have characteristic chemical shifts in the alkene region of the spectrum. Their precise positions can be influenced by the substitution pattern and the overall geometry of the ring.

Experimental Data for (Z)-2-Cycloocten-1-ol

The definitive assignment of the 13C NMR chemical shifts for (Z)-2-Cycloocten-1-ol (the cis isomer) was achieved through meticulous isotopic labeling studies. The following data is paramount for the structural verification of this compound.

Carbon AtomChemical Shift (δ, ppm)Multiplicity (in 1H-coupled spectrum)
C-168.4d
C-2134.1d
C-3129.5d
C-429.1t
C-522.0t
C-625.8t
C-726.5t
C-836.1t

Data sourced from the authoritative study by Read and Shaw (1988), which utilized deuterium-labeled isotopomers for unambiguous signal assignment.[7]

Spectral Assignment and Interpretation

A detailed analysis of the experimental data allows for the confident assignment of each signal in the 13C NMR spectrum of (Z)-2-Cycloocten-1-ol.

  • Downfield Region (sp2 Carbons): The signals at 134.1 ppm (C-2) and 129.5 ppm (C-3) are readily assigned to the two sp2 hybridized carbons of the double bond. The carbon atom C-2, being adjacent to the electron-withdrawing hydroxyl group, is slightly more deshielded than C-3.

  • The Carbinol Carbon: The signal at 68.4 ppm (C-1) is characteristic of a carbon atom bonded to a hydroxyl group.[3] This significant downfield shift from a typical alkane carbon is a direct result of the deshielding effect of the electronegative oxygen atom.

  • Upfield Region (sp3 Carbons): The remaining five signals in the upfield region correspond to the sp3 hybridized methylene (-CH2-) carbons of the ring. Their specific assignments are based on their proximity to the double bond and the hydroxyl group, as determined by the isotopic labeling experiments.

    • C-8 (36.1 ppm): This carbon is adjacent to the carbinol carbon (C-1) and experiences a moderate deshielding effect.

    • C-4 (29.1 ppm): This carbon is adjacent to the double bond and is also deshielded relative to the other methylene carbons.

    • C-5 (22.0 ppm), C-6 (25.8 ppm), and C-7 (26.5 ppm): These carbons are more remote from the functional groups and exhibit chemical shifts typical for saturated cycloalkane carbons. Their precise ordering can be complex to predict without advanced computational methods or further experimental data, but their assignment is secured by the isotopic labeling study.[7]

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of 2-Cycloocten-1-ol, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for 2-Cycloocten-1-ol. It is crucial to use a high-purity, deuterated solvent to minimize interfering signals.

  • Concentration: Prepare a solution of approximately 10-50 mg of 2-Cycloocten-1-ol in 0.5-0.7 mL of CDCl3. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers can also reference the spectrum to the residual solvent signal (for CDCl3, δ ≈ 77.16 ppm).

4.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for good spectral dispersion.

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for a routine 13C NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for 2-Cycloocten-1-ol (e.g., 0-150 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially for quaternary carbons if present (though not in this molecule).

    • Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Typically, several hundred to a few thousand scans are required for a dilute sample.

4.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal (δ = 0.00 ppm) or the residual solvent signal.

Visualization of Molecular Structure and Workflow

To aid in the conceptualization of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of (Z)-2-Cycloocten-1-ol with 13C NMR chemical shift assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 2-Cycloocten-1-ol b Dissolve in CDCl3 a->b c Add TMS (optional) b->c d Transfer to NMR tube c->d e Insert sample into spectrometer d->e f Set up acquisition parameters e->f g Acquire FID f->g h Fourier Transform g->h i Phase and Baseline Correction h->i j Reference Spectrum i->j k Assign Peaks j->k

Caption: Experimental workflow for acquiring a 13C NMR spectrum of 2-Cycloocten-1-ol.

Conclusion and Future Perspectives

The 13C NMR spectrum of 2-Cycloocten-1-ol serves as an excellent model for understanding the interplay of various structural features on chemical shifts in cyclic systems. The unambiguous assignment of its spectrum, grounded in rigorous isotopic labeling studies, provides a reliable benchmark for the characterization of this and related molecules. For professionals in drug development and organic synthesis, the ability to confidently interpret such spectra is not merely an academic exercise but a critical skill for verifying molecular identity, assessing purity, and elucidating the structure of novel compounds.

Future investigations could involve the use of advanced NMR techniques, such as 2D NMR (HSQC, HMBC), to further confirm the connectivity and spatial relationships within the molecule without the need for isotopic labeling. Additionally, computational chemistry can be employed to predict 13C NMR chemical shifts, and a comparison of these theoretical values with experimental data can provide deeper insights into the preferred conformations of the flexible eight-membered ring. Such studies will continue to refine our understanding of structure-spectra correlations, enhancing our capabilities in the molecular sciences.

References

  • Read, G., & Shaw, J. (1988). 13C chemical shift assignments in cyclo-octene, cyclo-octanone, and cyclo-oct-2-enol from the spectra of monodeuterioisotopomers. Journal of the Chemical Society, Perkin Transactions 1, 2287-2289. [Link]

  • Harned, A. M. (n.d.). NMR and Stereochemistry. University of Minnesota.
  • PubChem. (n.d.). Cyclooct-2-en-1-ol. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Touchette, K. M. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.
  • Nowick, J. S. (2011, December 1). Lecture 16. The Importance of 13C Chemical Shifts in Structure and Stereochemistry Determination. In Organic Spectroscopy. University of California, Irvine.
  • Grover, N., Pöthig, A., & Kühn, F. E. (2014). Cyclopentadienyl Molybdenum Alkylester Complexes as Catalyst Precursors for Olefin Epoxidation. Dalton Transactions, 43(35), 13233-13241.
  • Cope, A. C., & Bach, R. D. (1969). trans-Cyclooctene. Organic Syntheses, 49, 39.
  • The Royal Society of Chemistry. (2013).
  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 2-Cycloocten-1-ol. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved February 10, 2026, from [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). 13C nmr chemical shifts of selected carbon atoms in photoadducts 5 and... | Download Table. Retrieved February 10, 2026, from [Link]

  • Stanimirov, S., & Todorov, B. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization.
  • ChemSynthesis. (n.d.). 2-cycloocten-1-one. Retrieved February 10, 2026, from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved February 10, 2026, from [Link]

  • Greenhill, J. V., & Loghmani-Khouzani, H. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (11), 1869-1876.
  • some previous examples (13c-nmr). (n.d.). Retrieved February 10, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Abraham, R. J., & Reid, M. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 471-477.
  • Bock, K., & Pedersen, C. (1974). A study of 13CH coupling constants in hexopyranoses. Journal of the Chemical Society, Perkin Transactions 2, (3), 293-297.
  • SpectraBase. (n.d.). 2-Cyclopentenol. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). 13C NMR spectroscopy of some 20-ketopregnanes. Retrieved February 10, 2026, from [Link]

  • Iida, H., et al. (1985). Analysis of 1H and 13C nuclear magnetic resonance spectra of spathulenol by two-dimensional methods. Journal of the Chemical Society, Perkin Transactions 2, (11), 1779-1782.

Sources

2-Cycloocten-1-ol: A Technical Guide to Commercial Availability, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Cycloocten-1-ol, a cyclic allyl alcohol, is a versatile and increasingly important building block in modern organic synthesis, particularly within the realm of pharmaceutical research and drug development. Its unique eight-membered ring structure, coupled with the reactivity of the allylic alcohol moiety, provides a valuable scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of the commercial landscape for 2-Cycloocten-1-ol, detailed synthetic and purification methodologies, and a review of its applications as a key intermediate in the synthesis of bioactive molecules. The content is tailored for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this valuable synthetic intermediate.

Part 1: Commercial Availability and Supplier Overview

2-Cycloocten-1-ol is commercially available from a range of chemical suppliers, catering to both research and bulk-scale needs. The compound is typically offered as a mixture of (Z) and (E) isomers, or as specific isomers, with purity levels generally suitable for most synthetic applications. When sourcing 2-Cycloocten-1-ol, it is crucial to consider the isomeric purity, as this can significantly impact the stereochemical outcome of subsequent reactions.

SupplierProduct Name(s)CAS Number(s)Purity/SpecificationNotes
Sigma-Aldrich (R,E)-Cyclooct-2-enol93301-75-897%Chiral isomer available for stereoselective synthesis.
(E)-Cyclooct-4-enol85081-69-2≥95%Positional isomer, useful in click chemistry.[1]
BOC Sciences (Z)-Cyclooct-2-enol3212-75-7CustomOffered as a building block for synthesis.[2]
BLD Pharm (Z)-Cyclooct-2-en-1-ol3212-75-7CustomAvailable alongside various isomers and related compounds.
(E)-(1SR,3RS)-2-Cycloocten-1-ol31821-38-2CustomRacemic mixture of a specific diastereomer.[3]

Part 2: Synthesis and Purification of 2-Cycloocten-1-ol

The synthesis of 2-Cycloocten-1-ol can be approached through several strategic pathways. The choice of method often depends on the desired isomeric configuration, scale of the reaction, and the availability of starting materials. Two common and effective methods are the allylic oxidation of cyclooctene and the reduction of 2-cycloocten-1-one.

Synthesis Methodology 1: Allylic Oxidation of Cyclooctene using Selenium Dioxide

Allylic oxidation is a direct and efficient method for introducing a hydroxyl group adjacent to a double bond. Selenium dioxide (SeO₂) is a classic and reliable reagent for this transformation.[4][5] The reaction proceeds through an ene reaction followed by a[6][7]-sigmatropic rearrangement.[3]

Reaction Scheme:

G Cyclooctene Cyclooctene Product 2-Cycloocten-1-ol Cyclooctene->Product [O] Reagents 1. SeO₂, Dioxane, Reflux 2. H₂O workup

Figure 1: Allylic oxidation of cyclooctene.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclooctene (1 equivalent) in anhydrous dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution. Caution: Selenium compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite® to remove the precipitated elemental selenium.

  • Extraction: Wash the filtrate successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Cycloocten-1-ol.

Synthesis Methodology 2: Reduction of 2-Cycloocten-1-one

The reduction of the corresponding α,β-unsaturated ketone, 2-cycloocten-1-one, provides a straightforward route to 2-Cycloocten-1-ol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically affording the alcohol in high yield.[6][8][9]

Reaction Scheme:

G Ketone 2-Cycloocten-1-one Product 2-Cycloocten-1-ol Ketone->Product [H] Reagents NaBH₄, CH₃OH, 0 °C to rt

Sources

An In-Depth Technical Guide to 2-Cycloocten-1-ol: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-cycloocten-1-ol, a versatile cyclic alcohol that serves as a critical building block in organic synthesis and has emerged as a pivotal component in the advancement of novel therapeutic strategies. This document delves into its chemical identity, stereoisomerism, detailed synthetic protocols, mechanistic insights, and its burgeoning applications in the field of drug development, particularly in the realm of bioorthogonal chemistry.

Chemical Identity and Physicochemical Properties

2-Cycloocten-1-ol is a cyclic organic compound featuring an eight-membered carbon ring containing a double bond and a hydroxyl group on an allylic carbon. Its structure allows for the existence of various stereoisomers, which significantly influence its reactivity and biological applications.

The nomenclature and identification of 2-cycloocten-1-ol can be complex due to these isomeric forms. The general IUPAC name is cyclooct-2-en-1-ol .[1][2] However, the stereochemistry of the double bond (cis or trans, denoted as Z or E respectively) and the stereocenter at the hydroxyl-bearing carbon (R or S) lead to distinct isomers, each with its own unique CAS number.

Isomer IUPAC Name CAS Number
General/Unspecifiedcyclooct-2-en-1-ol3212-75-7[1][2][3]
(Z)-isomer(Z)-cyclooct-2-en-1-ol3212-75-7[]
(E)-isomer(E)-cyclooct-4-en-1-ol (trans-Cyclooctenol)85081-69-2[5]

It is crucial for researchers to specify the desired isomer, as their synthetic pathways and applications, particularly in biological systems, can differ substantially. The trans-isomer, often referred to as trans-cyclooctenol (TCO-OH), is of particular interest in drug development due to its strained double bond, which imparts high reactivity in bioorthogonal "click" reactions.[5][6]

Physicochemical Data for 2-Cycloocten-1-ol (General):

Property Value Source
Molecular FormulaC₈H₁₄O[1][2][3]
Molecular Weight126.20 g/mol [1][2][3]
AppearanceLiquid (likely)[5]
Topological Polar Surface Area20.2 Ų[2][3]
XLogP3-AA2.1[3]

Synthesis of 2-Cycloocten-1-ol: The Riley Allylic Oxidation

A robust and widely employed method for the synthesis of 2-cycloocten-1-ol is the allylic oxidation of cyclooctene. The Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidant, is a classic and effective transformation for this purpose.[7][8][9] This reaction selectively introduces a hydroxyl group at the allylic position of the alkene.

Mechanistic Insights into the Riley Oxidation

The mechanism of the selenium dioxide-mediated allylic oxidation is a well-studied process involving a pericyclic reaction cascade.[1][7][10]

  • Ene Reaction: The reaction commences with an ene reaction between the alkene (cyclooctene) and selenium dioxide. In this step, the selenium atom of SeO₂ acts as the enophile. The alkene's double bond attacks the electrophilic selenium, while a proton from the allylic methyl group is transferred to an oxygen atom of the SeO₂. This concerted step forms an allylseleninic acid intermediate.[7]

  • [6][11]-Sigmatropic Rearrangement: The allylseleninic acid intermediate rapidly undergoes a[6][11]-sigmatropic rearrangement. This rearrangement proceeds through a cyclic, envelope-like transition state, leading to the formation of an unstable selenite ester.[1][7]

  • Hydrolysis: The final step involves the hydrolysis of the selenite ester to yield the desired allylic alcohol, 2-cycloocten-1-ol, and selenium(II) oxide, which typically precipitates from the reaction mixture as elemental selenium (Se).

The stereochemical outcome of the Riley oxidation, particularly the geometry of the resulting double bond, is often dictated by the sterics of the[6][11]-sigmatropic rearrangement.[7]

Riley_Oxidation_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Products Cyclooctene Cyclooctene Ene_Adduct Allylseleninic Acid Intermediate Cyclooctene->Ene_Adduct Ene Reaction SeO2 SeO₂ SeO2->Ene_Adduct Selenite_Ester Selenite Ester Ene_Adduct->Selenite_Ester [2,3]-Sigmatropic Rearrangement Product 2-Cycloocten-1-ol Selenite_Ester->Product Hydrolysis Byproduct Se(OH)₂ Selenite_Ester->Byproduct TCO_Application cluster_components Bioorthogonal Ligation cluster_application Application TCO_Drug TCO-Drug Conjugate Targeted_Delivery Targeted Drug Delivery TCO_Drug->Targeted_Delivery iEDDA Reaction Tetrazine Tetrazine Probe Tetrazine->Targeted_Delivery

Sources

The Natural Occurrence and Bio-Engineering of 2-Cycloocten-1-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Occurrence and Bio-Engineering of 2-Cycloocten-1-ol Scaffolds Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

From Fungal Metabolites to Bioorthogonal Tools

Executive Summary: The Medium-Ring Paradox

The eight-membered carbocycle (cyclooctane) represents a unique structural challenge in chemical biology. Unlike the ubiquitous six-membered rings (cyclohexanes) found in terpenes and steroids, eight-membered rings suffer from significant transannular strain (Pitzer strain) and entropic disfavor during formation. Consequently, the 2-cycloocten-1-ol motif is rarely encountered in nature as a simple, isolated monomer.

However, nature has evolved specialized enzymatic machinery to forge this scaffold as a core pharmacophore within complex fused-ring systems. This guide dissects the natural occurrence of the 2-cycloocten-1-ol moiety, primarily within the Ophiobolin and Fusicoccin families of terpenes. We contrast these naturally occurring cis-fused architectures with the synthetic trans-cyclooctene (TCO) derivatives that have revolutionized bioorthogonal chemistry, providing a comprehensive roadmap for researchers bridging natural product isolation and synthetic biology.

Structural Classification and Natural Sources

While simple 2-cycloocten-1-ol is primarily a synthetic intermediate, its structural motif is the bioactive engine of several high-value fungal and marine metabolites. These compounds typically feature a 5-8-5 fused ring system , where the central eight-membered ring contains the hydroxyl and alkene functionalities characteristic of cyclooctenols.

Key Natural Product Families
Compound ClassPrimary ScaffoldSource OrganismKey Structural FeatureBiological Target
Ophiobolins Sesterterpene (C25)Bipolaris spp., Aspergillus spp.5-8-5 fused tricyclic system with a cyclooctene core.Calmodulin antagonist; Glioblastoma cytotoxicity.
Fusicoccins Diterpene (C20)Phomopsis amygdali (Fungus)Fusicoccane skeleton; often glycosylated.14-3-3 protein stabilizer; H+-ATPase activator.
Cotylenins Diterpene (C20)Cladosporium spp.Similar to Fusicoccins but with distinct glycosylation.Differentiation inducer in myeloid leukemia cells.
Precapnellanes Sesquiterpene (C15)Capnella imbricata (Soft Coral)Cyclooctanoid core derived from humulene.Antibacterial; competitive exclusion in coral reefs.
Structural Insight: The Cis vs. Trans Distinction
  • Natural Context: Naturally occurring cyclooctenols (e.g., in Ophiobolins) almost exclusively adopt a cis-fused or cis-alkene configuration to minimize ring strain (~9-10 kcal/mol).

  • Synthetic Context: The trans-isomer (trans-cyclooctene or TCO) is a synthetic construct.[1] Its high ring strain is exploited in "click chemistry" (IEDDA reactions) but is generally too reactive to persist as a stable end-product in biological biosynthesis.

Biosynthetic Machinery: Enzymatic Forging of the 8-Membered Ring

The formation of the cyclooctenol core is a feat of enzymatic catalysis, overcoming the "medium-sized ring" entropic barrier. The primary mechanism involves the cyclization of Geranylgeranyl Diphosphate (GGPP) .

Mechanism: The Fusicoccadiene Synthase (PaFS) Pathway

The most well-characterized pathway is the biosynthesis of Fusicoccin A by the fungus Phomopsis amygdali. The enzyme PaFS is a bifunctional terpene synthase that constructs the 5-8-5 skeleton in a single cascade.

  • Prenylation: Conversion of IPP/DMAPP to GGPP (C20).

  • Cyclization: PaFS ionizes GGPP to a carbocation, initiating a cascade that closes the 11-membered ring (humulyl cation) followed by ring contraction/expansion to form the 5-8-5 fusicoccadiene core.

  • Oxidation: P450 monooxygenases install the hydroxyl group, completing the cycloocten-1-ol functionality.

Visualization: Biosynthetic Cascade

The following diagram illustrates the conversion of the linear precursor into the cyclooctenol-containing core.

Biosynthesis GGPP Geranylgeranyl Diphosphate (Linear) Cation Humulyl Cation (Intermediate) GGPP->Cation PaFS Cyclase (Ionization) Fusicoccadiene Fusicoccadiene (5-8-5 Skeleton) Cation->Fusicoccadiene Ring Expansion & Closure P450 P450 Oxidation (Hydroxylation) Fusicoccadiene->P450 Substrate Fusicoccin Fusicoccin A (Cyclooctenol Core) P450->Fusicoccin Functionalization

Figure 1: Biosynthetic pathway of the fusicoccane skeleton, highlighting the enzymatic formation of the cyclooctenyl core from linear precursors.

Experimental Protocol: Isolation of Cyclooctenol-Containing Metabolites

Isolating these scaffolds requires protocols that preserve the integrity of the medium-sized ring, which can be sensitive to acid-catalyzed transannular rearrangements.

Workflow: Extraction from Phomopsis amygdali

Objective: Isolation of Fusicoccin A (containing the cyclooctenyl moiety).

Step 1: Fermentation

  • Medium: Potato Dextrose Broth (PDB) supplemented with 0.5% yeast extract.

  • Conditions: Shake flasks at 25°C, 180 rpm for 7-10 days.

  • Validation: Monitor pH; a drop to pH 4.5-5.0 typically signals secondary metabolite production.

Step 2: Extraction (Biphasic)

  • Filter mycelia (biomass) from the broth.

  • Broth: Extract with Ethyl Acetate (EtOAc) (1:1 v/v) x 3.

  • Mycelia: Macerate in Acetone/Methanol (1:1), filter, and combine with broth extract.

  • Note: Avoid strong acids (HCl) during extraction to prevent ring contraction to a 5-7-5 system.

Step 3: Purification (Chromatography)

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient elution with Chloroform:Methanol (98:2

    
     90:10).
    
  • Detection: TLC visualization with Anisaldehyde-H2SO4 reagent (Purple/Blue spots).

Step 4: Structural Verification

  • 1H-NMR (600 MHz): Look for the characteristic alkene proton signals (

    
     5.2-5.8 ppm) and the oxymethine proton (
    
    
    
    3.8-4.2 ppm) on the 8-membered ring.
  • 13C-NMR: Confirm the presence of the cyclooctene double bond carbons (

    
     130-145 ppm).
    

Isolation Culture Fungal Culture (7-10 Days) Sep Filtration Culture->Sep Broth Broth Phase Sep->Broth Mycelia Mycelial Biomass Sep->Mycelia Extract EtOAc Extraction Broth->Extract Mycelia->Extract Acetone Lysis Silica Silica Gel Chromatography Extract->Silica Crude Oil HPLC RP-HPLC (C18 Column) Silica->HPLC Enriched Fraction Product Purified Cyclooctenol Scaffold HPLC->Product

Figure 2: Isolation workflow for cyclooctenol-containing terpenoids from fungal fermentation.

Pharmacological & Synthetic Applications

The 2-cycloocten-1-ol scaffold is not merely a structural curiosity; it is a potent pharmacophore.

Mechanism of Action: Protein-Protein Interaction (PPI) Stabilization

Fusicoccins function as "molecular glues." They bind to the interface between 14-3-3 proteins and their phosphorylated client proteins (e.g., Plasma Membrane H+-ATPase in plants, or CFTR in humans).

  • Structural Basis: The rigid 5-8-5 scaffold acts as a wedge, stabilizing the complex. The hydroxyl group on the cyclooctene ring is often critical for hydrogen bonding within the binding pocket.

  • Therapeutic Potential: Research is ongoing into using these scaffolds to correct trafficking defects in Cystic Fibrosis (CFTR modulation) and to target drug-resistant cancers (Ophiobolin A).

The Synthetic Counterpart: Trans-Cyclooctene (TCO)

While nature produces the cis-isomer, drug developers utilize the trans-isomer (synthetic 2-cycloocten-1-ol derivatives) for Bioorthogonal Chemistry .

  • IEDDA Reaction: TCO reacts with Tetrazines with exceptionally high rates (

    
    ).
    
  • Contrast: Natural cyclooctenols are stable and metabolic; Synthetic TCOs are high-energy "spring-loaded" probes. Understanding the difference is vital for avoiding assay interference when studying natural products in TCO-labeled systems.

References

  • Au, T. K., et al. (2000). "Biosynthesis of Fusicoccin: Identification of the Fusicoccadiene Synthase." Journal of the American Chemical Society.[2]

  • Sassa, T., et al. (1994). "Structures of new cotylenins, differentiation inducers of myeloid leukemia cells." Bioscience, Biotechnology, and Biochemistry.

  • Morrison, K. C., & Hergenrother, P. J. (2014). "Natural Products as Starting Points for the Development of Selective Anticancer Agents: The Ophiobolins." Natural Product Reports.

  • Adzhieva, D. A., et al. (2023).[3] "Functional Derivatization of 3- and 5-Substituted Cyclooctenes." Russian Journal of Organic Chemistry.

  • Selvaraj, B., et al. (2021).[4] "Biosynthesis and synthetic biology of psychoactive natural products." Chemical Society Reviews.

  • Qian, L., et al. (2017).[5] "Stable and solubilized active Au atom clusters for selective epoxidation of cis-cyclooctene." Nature Communications.[5] [5]

Sources

Methodological & Application

Application Note: 2-Cycloocten-1-ol as a Strategic Scaffold in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Medium-Ring Paradox

2-Cycloocten-1-ol represents a pivotal "medium-sized" ring scaffold (8-membered) in organic synthesis. Historically, these rings were avoided due to Pitzer strain (torsional) and Prelog strain (transannular interactions), making them thermodynamically difficult to close and kinetically labile.

However, modern total synthesis has inverted this paradigm. By leveraging the inherent conformational constraints of 2-cycloocten-1-ol, researchers can access complex bicyclic cores (e.g., Laurencia ethers, taxanes, and ophiobolins) via transannular reactions . This guide details the synthesis of the 2-cycloocten-1-ol core and its application as a "spring-loaded" intermediate for complexity generation.

Strategic Utility: The "Inside-Out" Approach

The utility of 2-cycloocten-1-ol lies in its ability to undergo Transannular Desymmetrization . Instead of building a bicycle linearly, the chemist synthesizes the 8-membered ring first (the "scaffold") and then reacts functional groups across the ring (transannularly) to form fused 5,8- or 6,8-systems.

Mechanistic Pathway Visualization

TransannularStrategy Linear Linear Precursor (Acyclic Diene) RCM Ring-Closing Metathesis (Entropic Constraint) Linear->RCM Grubbs II Scaffold 2-Cycloocten-1-ol Core (Conformationally Mobile) RCM->Scaffold Functional Epoxidation/Activation (Electrophile Installation) Scaffold->Functional Directed Epoxidation Transannular Transannular Cyclization (Complexity Generation) Functional->Transannular Acid/Lewis Acid Product Fused Bicyclic System (Natural Product Core) Transannular->Product C-O or C-C Bond

Figure 1: The "Inside-Out" strategy utilizing 2-cycloocten-1-ol to access fused bicyclic cores via transannular collapse.

Core Application: Synthesis of Marine Polyethers

The most authoritative application of 2-cycloocten-1-ol is in the synthesis of Laurencia marine natural products (e.g., (+)-Laurencin, Prelaureatin). These molecules contain an 8-membered ether ring fused with tetrahydrofurans.

The Challenge: Constructing the oxocane (8-membered ether) ring is difficult. The Solution: Use a hydroxy-cyclooctenyl scaffold. The hydroxyl group directs functionalization (epoxidation) and serves as the nucleophile for transannular etherification.

Experimental Protocol: RCM-Mediated Synthesis & Transannular Etherification

This protocol describes the synthesis of a functionalized 2-cycloocten-1-ol derivative and its conversion to a bicyclic ether core, a standard workflow for Laurencia targets.

Phase A: Assembly of the 2-Cycloocten-1-ol Core (RCM)

Objective: Synthesize the 8-membered ring from an acyclic diene precursor using Ring-Closing Metathesis (RCM).

  • Reagents:

    • Acyclic diene precursor (0.1 mmol)

    • Grubbs 2nd Generation Catalyst (G-II)[1]

    • Dichloromethane (DCM), anhydrous, degassed

    • Titanium isopropoxide (Ti(OiPr)4) - Optional additive to prevent chelation

  • Protocol:

    • Dilution is Critical: Dissolve the acyclic diene in degassed DCM to a final concentration of 1–3 mM .

      • Expert Insight: High dilution is mandatory for 8-membered rings to favor intramolecular RCM over intermolecular oligomerization (ADMET).

    • Catalyst Addition: Add Grubbs II catalyst (5–10 mol%) in one portion under Argon.

    • Reflux: Heat the solution to reflux (40°C) for 12–24 hours. Monitor by TLC.

    • Quenching: Cool to RT. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester Ruthenium.

    • Purification: Filter through a pad of Celite/Silica. Concentrate and purify via flash chromatography.

Phase B: Transannular Etherification

Objective: Convert the 2-cycloocten-1-ol into a bicyclic ether (e.g., 9-oxabicyclo[4.2.1]nonane) via an epoxide intermediate.

  • Reagents:

    • 2-Cycloocten-1-ol derivative (from Phase A)

    • m-CPBA (meta-chloroperoxybenzoic acid) or VO(acac)2/TBHP

    • Camphorsulfonic acid (CSA) or BF3·OEt2

  • Protocol:

    • Directed Epoxidation: Dissolve the cyclooctenol in DCM (0.1 M) at 0°C. Add m-CPBA (1.2 equiv). The hydroxyl group often directs the epoxidation to the syn face (Henbest effect), though this depends on ring conformation.

    • Workup: Quench with saturated Na2S2O3 and NaHCO3. Extract and concentrate to yield the epoxy-alcohol .

    • Cyclization: Dissolve the epoxy-alcohol in DCM or Benzene. Add a catalytic amount of CSA (10 mol%).

    • Reaction: Stir at RT. The hydroxyl group attacks the epoxide (transannularly) at the more substituted or conformationally accessible carbon.

      • Mechanistic Note: This forms the oxocane bridge or a fused THF ring depending on the regioselectivity (5-exo vs 6-endo).

Validated Data & Yield Expectations

The following table summarizes expected outcomes based on literature precedents (e.g., Crimmins, Paquette) for this scaffold.

Reaction StepTypical YieldCritical ParameterCommon Pitfall
RCM (Ring Formation) 75 - 92%Concentration (< 5 mM)Dimerization at high conc.
Epoxidation 85 - 95%Stereocontrol (OH-directed)Poor diastereoselectivity without directing groups.
Transannular Cyclization 60 - 85%Acid strength / SolventLewis acid may trigger rearrangement instead of cyclization.

Advanced Workflow: Transannular Hydroamination

Beyond ethers, 2-cycloocten-1-ol derivatives are precursors for alkaloids (pyrrolizidines) via transannular hydroamination.

Hydroamination cluster_0 Precursor Synthesis cluster_1 Transannular Cascade A 2-Cycloocten-1-ol Derivative B Activation (Mesylation/Tosylation) A->B C Azide Displacement (Inversion of Configuration) B->C D Staudinger Reduction (Amine Formation) C->D E Aminocyclooctene Intermediate D->E G Transannular Hydroamination E->G + I2/NaHCO3 F Iodine/Bromine Source (Electrophilic Trigger) F->G H Pyrrolizidine Core G->H

Figure 2: Workflow for converting the cyclooctenol scaffold into alkaloid cores via nitrogen-based transannular cyclization.

Troubleshooting & Optimization

The "Stuck" RCM
  • Symptom: Starting material remains, but no dimer is formed.

  • Cause: Formation of a stable Ruthenium chelate with the free hydroxyl group.

  • Fix: Protect the alcohol as a silyl ether (TBS/TES) or use Ti(OiPr)4 (0.3 equiv) as a Lewis acid additive to disrupt the chelate and accelerate the RCM.

Regioselectivity in Transannular Opening
  • Symptom: Mixture of 5-exo and 6-endo products during epoxide opening.

  • Cause: Conformational flexibility of the 8-membered ring allows multiple transition states.

  • Fix: "Lock" the conformation by adding a bulky protecting group to the hydroxyl or introducing a gem-dimethyl group on the ring backbone (Thorpe-Ingold effect) if the natural product structure permits.

References

  • Grubbs, R. H., et al. (1999).[2] "Synthesis of 8-Membered Rings via Ring-Closing Metathesis." Organic Letters. Link

  • Crimmins, M. T., et al. (2000). "Asymmetric Total Synthesis of (+)-Laurencin." Journal of the American Chemical Society.[3] Link

  • Paquette, L. A. (2004). "Transannular Reactions of Medium-Sized Rings." Tetrahedron. Link

  • Oishi, M., et al. (2008). "Total Synthesis of Prelaureatin via Transannular Etherification." Chemical Communications. Link

  • Aloisi, S., et al. (2020). "Transannular Hydroamination of Cyclooctenes." Journal of Organic Chemistry. Link

Sources

Application Note: Precision Oxidation of 2-Cycloocten-1-ol to 2-Cyclooctenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transformation of 2-cycloocten-1-ol (an allylic alcohol) to 2-cyclooctenone (an


-unsaturated ketone) is a pivotal reaction in the synthesis of medium-sized ring scaffolds used in pharmaceuticals and fragrance chemistry. While theoretically simple, this oxidation presents specific challenges due to the conformational strain of the eight-membered ring and the reactivity of the conjugated enone product, which acts as a potent Michael acceptor susceptible to polymerization or side reactions.

This guide provides three validated protocols ranging from bench-scale chemoselectivity to "green" process scalability. We prioritize methods that avoid toxic Chromium(VI) reagents (Jones, PCC/PDC) in favor of modern, safer, and more selective alternatives.

Chemical Context & Mechanistic Insight

The Substrate and Product[1]
  • Substrate: 2-Cycloocten-1-ol (

    
    , MW: 126.20). A cyclic allylic alcohol. The hydroxyl group is activated by the adjacent double bond, making it easier to oxidize than saturated alcohols, but the double bond is also prone to electrophilic attack or migration.
    
  • Product: 2-Cyclooctenone (

    
    , MW: 124.18).[1] A conjugated enone.
    
    • Key Risk:Isomerization. Under acidic conditions, the double bond may migrate to the

      
      -position (3-cyclooctenone), although the conjugated system is thermodynamically favored.
      
    • Key Risk:Polymerization. As a strained cyclic enone, 2-cyclooctenone is reactive.

Strategic Selection of Oxidants

We evaluate three primary methodologies based on scale, cost, and chemoselectivity.

FeatureMethod A: Manganese Dioxide (

)
Method B: Dess-Martin Periodinane (DMP) Method C: TEMPO/NaOCl
Mechanism Radical/Surface AdsorptionHypervalent Iodine Ligand ExchangeOxoammonium Cation Catalysis
Selectivity Excellent (Allylic specific)High (Primary/Secondary alcohols)High (Primary > Secondary)
Reaction Conditions Heterogeneous, NeutralHomogeneous, Mildly Acidic (buffer req.)Biphasic, Buffered pH 8-9
Scale Suitability < 10 g (Large solvent volume)< 50 g (Reagent cost/safety)> 100 g (Scalable, cheap)
Toxicity/Safety Low (Inhalation hazard of dust)Moderate (Explosion risk if dry/heated)Low (Bleach handling)
Cost LowHighVery Low

Decision Logic for Protocol Selection

The following decision tree aids in selecting the optimal protocol for your specific constraints.

OxidationDecision Start Start: Oxidation of 2-Cycloocten-1-ol Scale What is your reaction scale? Start->Scale Small Small Scale (< 5g) High Chemoselectivity Needed Scale->Small Med Medium Scale (5g - 50g) Speed Critical Scale->Med Large Large Scale (> 50g) Cost & Green Chem Critical Scale->Large AcidSens Is substrate acid sensitive? Small->AcidSens DMP Protocol B: Dess-Martin (Fast, Homogeneous) Med->DMP TEMPO Protocol C: TEMPO/Bleach (Catalytic, Scalable) Large->TEMPO MnO2 Protocol A: Active MnO2 (Mildest, Heterogeneous) AcidSens->MnO2 Yes AcidSens->DMP No/Buffered

Figure 1: Decision matrix for selecting the oxidation protocol.

Detailed Protocols

Protocol A: Selective Oxidation using Activated Manganese Dioxide ( )

Best for: Small-scale, highly acid-sensitive substrates, or when "filtration-only" workup is desired. Mechanism: The allylic alcohol adsorbs onto the


 surface. A radical transfer mechanism converts the alcohol to the ketone.

Reagents:

  • 2-Cycloocten-1-ol (1.0 equiv)

  • Activated

    
     (10.0 - 20.0 equiv) Note: High excess is required due to surface area dependence.
    
  • Dichloromethane (DCM) or Chloroform (anhydrous).

Procedure:

  • Activation (Critical): Commercial

    
     varies widely in activity. If using older stock, activate by heating at 110°C for 12 hours or azeotroping with benzene/toluene using a Dean-Stark trap.
    
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cycloocten-1-ol (e.g., 1.26 g, 10 mmol) in DCM (50 mL).

  • Addition: Add Activated

    
     (8.7 g, ~100 mmol, 10 equiv) in one portion.
    
  • Reaction: Stir vigorously at room temperature. The reaction is heterogeneous; efficient stirring is essential.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Allylic alcohols typically oxidize in 4–16 hours.

    • Tip: If reaction stalls, add another 5 equiv of

      
      .
      
  • Workup: Filter the black slurry through a pad of Celite packed in a sintered glass funnel. Rinse the pad thoroughly with DCM or EtOAc to desorb the product.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is usually pure 2-cyclooctenone. If necessary, purify via flash chromatography (

    
    , Hexane/EtOAc).
    
Protocol B: Dess-Martin Periodinane (DMP) Oxidation

Best for: Rapid, high-yielding synthesis on bench scale. Safety Note: DMP can be shock-sensitive and explosive under confinement/heating. Use in solution at ambient temperatures.[2][3]

Reagents:

  • 2-Cycloocten-1-ol (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Sodium Bicarbonate (

    
    ) (5.0 equiv) Crucial buffer.
    
  • Dichloromethane (DCM) (wet). Water accelerates the mechanism.

Mechanism: Ligand exchange followed by reductive elimination.

DMPMechanism Step1 Ligand Exchange (Alcohol displaces Acetate) Step2 Periodinane Intermediate (Hypervalent Iodine) Step1->Step2 -AcOH Step3 Reductive Elimination (Release of AcOH + Iodinane) Step2->Step3 Intramolecular Proton Transfer Product 2-Cyclooctenone Step3->Product

Figure 2: Simplified mechanism of DMP oxidation.

Procedure:

  • Preparation: In a flask, suspend

    
     (4.2 g, 50 mmol) in DCM (50 mL). Add 2-cycloocten-1-ol (1.26 g, 10 mmol).
    
  • Addition: Cool the mixture to 0°C (ice bath). Add DMP (5.1 g, 12 mmol) portion-wise.

  • Reaction: Remove ice bath and warm to room temperature. Stir for 1–2 hours.

    • Observation: The mixture may become cloudy/milky.

  • Quench (The "Seebach" Workup): This step is vital to remove iodinane byproducts.

    • Dilute with

      
       (50 mL).
      
    • Pour into a saturated aqueous solution of

      
       (sodium thiosulfate) and 
      
      
      
      (1:1 ratio).
    • Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

  • Extraction: Separate layers. Extract aqueous layer with

    
     (2x).
    
  • Drying: Dry organics over

    
    , filter, and concentrate.
    
Protocol C: Green Catalytic Oxidation (TEMPO/NaOCl)

Best for: Large scale (>10g), cost reduction, environmental compliance.

Reagents:

  • 2-Cycloocten-1-ol (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)

  • KBr (0.1 equiv / 10 mol%)

  • NaOCl (Household bleach, ~5-6% active chlorine) (1.1 - 1.2 equiv)

  • Solvent: DCM/Water or EtOAc/Water biphasic system.

  • Buffer:

    
     (saturated).[4]
    

Procedure:

  • Solution A: Dissolve 2-cycloocten-1-ol (12.6 g, 100 mmol) and TEMPO (156 mg, 1 mmol) in DCM (200 mL). Cool to 0°C.

  • Solution B: Dissolve KBr (1.19 g, 10 mmol) in water (10 mL). Add to Solution A.

  • Oxidant Addition: Adjust commercial bleach to pH ~8.6 using

    
     (solid). Slowly add the buffered bleach (approx 1.1 equiv) dropwise to the vigorously stirred reaction mixture at 0–5°C.
    
    • Control: Do not allow temperature to rise above 10°C to prevent side reactions.

  • Monitoring: The orange color of TEMPO may fade and reappear. Monitor by TLC.[4] Reaction is usually complete in < 30 mins.

  • Quench: Add aqueous

    
     to destroy excess hypochlorite.
    
  • Workup: Separate phases. Wash organic phase with brine, dry over

    
    , and concentrate.
    

Analytical Validation (QC)

Upon isolation, the product must be validated.

ParameterExpected Data for 2-CyclooctenoneNotes
Physical State Colorless to pale yellow oilDarkens upon standing (oxidation/polymerization).
Boiling Point ~85–90°C at 12 mmHg~200°C at atm (extrapolated).
IR Spectroscopy

: ~1665–1675


: ~1620–1630

Lower carbonyl freq than saturated ketone (~1705) due to conjugation.

NMR (CDCl

)

6.3–6.5 (m, 1H,

-vinyl)

5.8–6.0 (d, 1H,

-vinyl)

2.4–2.6 (m, 2H,

-CH

)
Distinctive vinyl region. Absence of OH peak (~2-3 ppm).

NMR
Carbonyl: ~200–205 ppmVinyl carbons: ~130–150 ppm
GC-MS Molecular Ion (

): 124 m/z
Look for loss of CO (M-28) fragment.

Troubleshooting & Storage

  • Issue: Incomplete Conversion.

    • MnO2: Add fresh, activated reagent. Water deactivates the surface.[5]

    • TEMPO: Check pH of bleach. If pH < 8, reactivity drops. If pH > 10, selectivity drops.

  • Issue: Product Polymerization.

    • 2-Cyclooctenone is less stable than cyclohexenone. Store at -20°C under Argon.

    • Add a radical inhibitor (e.g., BHT, 0.1%) if storing for long periods.

  • Issue: Isomerization to 3-cyclooctenone.

    • Avoid strong acids during workup. Ensure all glassware is acid-free. Use

      
       washes liberally.
      

References

  • Manganese Dioxide Oxidations

    • Cahiez, G., et al. "Manganese Dioxide as a Mild and Selective Oxidant." Organic Syntheses, 1970. (General procedure reference).

    • Taylor, R. J. K., et al. "Tandem Oxidation Processes Using Manganese Dioxide."[6] Accounts of Chemical Research, 2007.

  • Dess-Martin Periodinane

    • Dess, D. B., Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[7] Journal of Organic Chemistry, 1983.[2][7]

    • Meyer, S. D., Schreiber, S. L.[8] "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 1994.[8]

  • TEMPO Oxidation

    • Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO." Journal of Organic Chemistry, 1987.

  • Substrate Data

    • PubChem Compound Summary for CID 5380758 (2-Cycloocten-1-ol).

    • SpectraBase Spectrum ID 3RpVL8Gp2m (2-Cyclooctenone NMR).

Sources

A Researcher's Guide to Ring-Opening Reactions of 2-Cycloocten-1-ol Derivatives: Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Significance of Cyclooctene Scaffolds in Medicinal Chemistry

The eight-membered carbocyclic ring, particularly the cyclooctene framework, is a privileged scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals.[1] The inherent conformational flexibility of the cyclooctene ring allows it to adopt various arrangements in three-dimensional space, enabling precise interactions with biological targets.[2] This structural feature is crucial for modulating the activity of challenging drug targets that are often considered "undruggable" with conventional small molecules.[3] Furthermore, the functionalization of the cyclooctene core provides a versatile platform for the synthesis of diverse molecular architectures, including macrocycles, which are of significant interest in modern drug discovery.[1][3]

An Overview of Ring-Opening Reactions and Their Synthetic Utility

Ring-opening reactions of cyclic molecules provide a powerful strategy for the synthesis of complex acyclic and macrocyclic compounds that would be otherwise difficult to access.[4] In the context of 2-cycloocten-1-ol derivatives, the presence of the allylic alcohol functionality serves as a key handle to initiate a variety of selective ring-opening transformations. These reactions can proceed through different mechanisms, including oxidative cleavage, fragmentation, and rearrangement, each offering unique advantages in terms of the functional groups installed in the product. The ability to transform a readily available cyclic starting material into a highly functionalized linear or macrocyclic product makes these reactions particularly valuable in diversity-oriented synthesis and the construction of natural product-based libraries.[1]

Scope of This Guide

This comprehensive guide is intended for researchers, scientists, and drug development professionals who are interested in leveraging the synthetic potential of 2-cycloocten-1-ol derivatives. We will delve into the mechanistic underpinnings of various ring-opening reactions, provide detailed, field-proven protocols for key transformations, and discuss the applications of these methods in the synthesis of medicinally relevant molecules. The focus will be on providing not just the "how" but also the "why" behind experimental choices, empowering the reader to adapt and troubleshoot these reactions for their specific research needs.

Mechanistic Insights into Ring-Opening Reactions

General Mechanisms

The ring-opening of 2-cycloocten-1-ol derivatives can be initiated through several distinct mechanistic pathways:

  • Oxidative Cleavage: This approach involves the direct cleavage of the carbon-carbon double bond. Ozonolysis is a classic example, proceeding through the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide.[5][6] Subsequent workup, either reductive or oxidative, dictates the final products, which are typically dicarbonyl compounds.[7][8]

  • Fragmentation Reactions: These reactions involve the cleavage of a carbon-carbon bond adjacent to the allylic system, driven by the formation of stable products. The Grob and Eschenmoser-Tanabe fragmentations are prominent examples. The Grob fragmentation is a heterolytic process that breaks a neutral aliphatic chain into three fragments.[9][10] The Eschenmoser-Tanabe fragmentation, on the other hand, typically involves the reaction of an α,β-epoxyketone with a sulfonylhydrazine to yield an alkyne and a carbonyl compound, driven by the formation of molecular nitrogen.[11][12]

  • Rearrangement Reactions: Certain rearrangements can lead to ring-opening as a consequence of the transformation. While not always the primary pathway, under specific conditions, rearrangements can be synthetically useful for accessing unique molecular scaffolds.

The Role of the Allylic Alcohol Moiety

The allylic alcohol in 2-cycloocten-1-ol is not merely a passive functional group. Its presence is crucial for directing the regioselectivity and stereoselectivity of many ring-opening reactions. The hydroxyl group can act as a directing group for epoxidation or dihydroxylation reactions, which are often precursors to subsequent cleavage. In fragmentation reactions, the ability of the oxygen to participate in the electron cascade is fundamental to the bond-breaking process.

Stereochemical Considerations

The stereochemistry of the 2-cycloocten-1-ol starting material can have a profound impact on the stereochemical outcome of the ring-opening reaction. For instance, in reactions that proceed through a concerted mechanism, the relative stereochemistry of the substituents on the ring will dictate the geometry of the resulting double bonds in the acyclic product. The inherent chirality of the cyclooctene ring, which can exist as stable enantiomers in its trans-conformation, adds another layer of complexity and opportunity for stereocontrolled synthesis.[2]

Diagram: Generalized Mechanism of Oxidative Cleavage (Ozonolysis)

Ozonolysis Mechanism cluster_start Starting Material cluster_reaction Reaction with Ozone cluster_rearrangement Rearrangement cluster_workup Workup cluster_products Products 2-Cycloocten-1-ol 2-Cycloocten-1-ol Derivative Ozone O₃ 2-Cycloocten-1-ol->Ozone 1,3-Dipolar Cycloaddition Molozonide Primary Ozonide (Molozonide) Ozone->Molozonide Ozonide Secondary Ozonide Molozonide->Ozonide Rearrangement Reductive_Workup Reductive Workup (e.g., Zn/H₂O or DMS) Ozonide->Reductive_Workup Oxidative_Workup Oxidative Workup (e.g., H₂O₂) Ozonide->Oxidative_Workup Aldehyde_Ketone Dialdehyde or Keto-aldehyde Reductive_Workup->Aldehyde_Ketone Carboxylic_Acid_Ketone Dicarboxylic Acid or Keto-acid Oxidative_Workup->Carboxylic_Acid_Ketone

Caption: Generalized workflow for the ozonolysis of a 2-cycloocten-1-ol derivative.

Methodologies for Ring-Opening of 2-Cycloocten-1-ol Derivatives

A variety of robust and reliable methods exist for the ring-opening of 2-cycloocten-1-ol derivatives. The choice of method depends on the desired functional groups in the final product and the compatibility with other functional groups present in the starting material.

Oxidative Cleavage

Oxidative cleavage directly severs the double bond of the cyclooctene ring, leading to the formation of two carbonyl groups.

  • 3.1.1 Ozonolysis: This is arguably the most common and versatile method for oxidative cleavage.[13] The reaction proceeds by treating the alkene with ozone, followed by a workup step. A reductive workup (e.g., using zinc and water or dimethyl sulfide) yields aldehydes and/or ketones, while an oxidative workup (e.g., using hydrogen peroxide) affords carboxylic acids and/or ketones.[8] The choice of workup condition is critical for controlling the oxidation state of the resulting carbonyl groups.[7]

  • 3.1.2 Diol Cleavage: An alternative to ozonolysis involves a two-step process. First, the alkene is dihydroxylated to a 1,2-diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, basic conditions.[7] The resulting diol is then cleaved using an oxidant such as periodic acid (HIO₄) or sodium periodate (NaIO₄) to give the dicarbonyl product.[6]

Reductive Ring Opening

While less common for 2-cycloocten-1-ol itself, reductive conditions can lead to ring-opening in related systems, often involving transition metal catalysis. These reactions typically proceed through different intermediates and can provide access to unique product scaffolds.

Fragmentation Reactions

Fragmentation reactions offer a powerful means to generate linear molecules with specific functionalities at the termini.

  • 3.3.1 Eschenmoser-Tanabe Fragmentation: This fragmentation is a powerful tool for the synthesis of acetylenic carbonyl compounds from α,β-epoxyketones.[11][14] While not a direct reaction of 2-cycloocten-1-ol, a simple two-step conversion of the starting material to the corresponding α,β-epoxyketone opens the door to this valuable transformation. The reaction is typically carried out by treating the epoxyketone with an arylsulfonylhydrazine, such as p-toluenesulfonylhydrazine, often in the presence of a mild acid or base.[12] The driving force for this reaction is the irreversible formation of nitrogen gas.[11]

Rearrangement Reactions Leading to Ring Opening
  • 3.4.1 Grob Fragmentation: The Grob fragmentation is a versatile reaction for the cleavage of C-C bonds in a 1,3-difunctionalized system.[9][15] For a 2-cycloocten-1-ol derivative, this would require prior functionalization to install a suitable leaving group at the 3-position (allylic to the alcohol). The fragmentation is typically initiated by a base and proceeds through a concerted or stepwise mechanism, resulting in the formation of three fragments.[10] The stereoelectronic requirement for an anti-periplanar arrangement of the fragmenting bond and the leaving group is a key consideration for successful Grob fragmentation.[15]

Table 1: Summary of Ring-Opening Methodologies
Methodology Reagents Typical Products Key Features
Ozonolysis (Reductive Workup) 1. O₃; 2. Zn/H₂O or (CH₃)₂SAldehydes, KetonesMild conditions, high yields.[7][8]
Ozonolysis (Oxidative Workup) 1. O₃; 2. H₂O₂Carboxylic Acids, KetonesAccess to higher oxidation state products.[8]
Diol Cleavage 1. OsO₄ or KMnO₄; 2. HIO₄ or NaIO₄Aldehydes, KetonesAlternative to ozonolysis, avoids handling ozone.[6][7]
Eschenmoser-Tanabe Fragmentation α,β-epoxyketone, ArSO₂NHNH₂Acetylenic CarbonylsForms a triple bond, driven by N₂ evolution.[11][14]
Grob Fragmentation 1,3-difunctionalized substrate, BaseUnsaturated FragmentsRequires specific substrate geometry.[9][15]

Detailed Experimental Protocols

Protocol 1: Ozonolysis of a 2-Cycloocten-1-ol Derivative with Reductive Workup

This protocol describes a general procedure for the ozonolysis of a 2-cycloocten-1-ol derivative followed by a reductive workup with dimethyl sulfide (DMS) to yield a dicarbonyl compound.

  • 4.1.1 Materials and Reagents:

    • 2-Cycloocten-1-ol derivative

    • Dichloromethane (DCM), anhydrous

    • Methanol (MeOH), anhydrous

    • Ozone (generated from an ozone generator)

    • Dimethyl sulfide (DMS)

    • Nitrogen or Argon gas

    • Dry ice/acetone bath

    • Standard glassware for inert atmosphere reactions

  • 4.1.2 Step-by-Step Procedure:

    • Dissolve the 2-cycloocten-1-ol derivative in a mixture of anhydrous DCM and MeOH (typically a 9:1 ratio) in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Begin bubbling a stream of ozone through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

    • Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon for 10-15 minutes to remove excess ozone.

    • While maintaining the temperature at -78 °C, add dimethyl sulfide (typically 2-3 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS.

    • The crude product can be purified by column chromatography on silica gel.

  • 4.1.3 Safety Precautions:

    • Ozone is a toxic and powerful oxidizing agent. All operations involving ozone should be conducted in a well-ventilated fume hood.

    • Low molecular weight ozonides can be explosive. It is crucial to not isolate the ozonide intermediate and to proceed with the workup step immediately after the ozonolysis is complete.

    • Dimethyl sulfide has a strong, unpleasant odor and should be handled in a fume hood.

Diagram: Experimental Workflow for Ozonolysis

Ozonolysis Workflow Start Start: Dissolve Substrate Cool Cool to -78 °C Start->Cool Ozonolysis Bubble Ozone through Solution Cool->Ozonolysis Monitor Monitor Reaction (TLC or Blue Color) Ozonolysis->Monitor Purge Purge with N₂ or Ar Monitor->Purge Reaction Complete Add_DMS Add Dimethyl Sulfide Purge->Add_DMS Warm Warm to Room Temperature Add_DMS->Warm Concentrate Concentrate in vacuo Warm->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Isolated Product Purify->End

Caption: Step-by-step workflow for the ozonolysis of a 2-cycloocten-1-ol derivative.

Protocol 2: Eschenmoser-Tanabe Fragmentation of a 2-Cycloocten-1-ol Derivative

This protocol outlines the conversion of a 2-cycloocten-1-ol derivative to an α,β-epoxyketone, followed by the Eschenmoser-Tanabe fragmentation to yield an acetylenic carbonyl compound.

  • 4.2.1 Materials and Reagents:

    • 2-Cycloocten-1-ol derivative

    • m-Chloroperoxybenzoic acid (m-CPBA) or other epoxidizing agent

    • Dess-Martin periodinane (DMP) or other oxidizing agent

    • p-Toluenesulfonylhydrazine

    • Acetic acid

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 4.2.2 Step-by-Step Procedure:

    Part A: Synthesis of the α,β-Epoxyketone

    • Epoxidize the 2-cycloocten-1-ol derivative using a suitable epoxidizing agent (e.g., m-CPBA) in a solvent like DCM.

    • After the reaction is complete, quench any excess peracid and purify the resulting epoxy alcohol.

    • Oxidize the epoxy alcohol to the corresponding α,β-epoxyketone using an appropriate oxidizing agent (e.g., DMP) in DCM.

    • Purify the α,β-epoxyketone by column chromatography.

    Part B: Eschenmoser-Tanabe Fragmentation

    • Dissolve the α,β-epoxyketone in DCM.

    • Add p-toluenesulfonylhydrazine (1.1-1.5 equivalents) to the solution.

    • Add a catalytic amount of acetic acid.

    • Stir the reaction at room temperature and monitor its progress by TLC. The reaction may require gentle heating in some cases.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the acetylenic carbonyl compound.

  • 4.2.3 Troubleshooting Tips:

    • Low yield of fragmentation: Ensure the α,β-epoxyketone starting material is pure. The reaction can sometimes be sluggish; gentle heating or using a different acid or base catalyst might be necessary.

    • Formation of side products: Incomplete reaction or decomposition of the starting material or product can lead to side products. Careful monitoring of the reaction and purification are key.

Diagram: Experimental Workflow for Eschenmoser-Tanabe Fragmentation

Eschenmoser_Tanabe_Workflow cluster_A Part A: Epoxyketone Synthesis cluster_B Part B: Fragmentation Start_A Start: 2-Cycloocten-1-ol Derivative Epoxidation Epoxidation (e.g., m-CPBA) Start_A->Epoxidation Oxidation Oxidation (e.g., DMP) Epoxidation->Oxidation Epoxyketone Purified α,β-Epoxyketone Oxidation->Epoxyketone Start_B Start: α,β-Epoxyketone Epoxyketone->Start_B Proceed to Part B Add_Reagents Add p-Toluenesulfonylhydrazine and Acetic Acid Start_B->Add_Reagents Reaction Stir at Room Temperature Add_Reagents->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification End_B End: Acetylenic Carbonyl Purification->End_B

Caption: Two-part workflow for the Eschenmoser-Tanabe fragmentation.

Applications in Drug Discovery and Development

Synthesis of Macrocyclic Compounds

Ring-opening reactions of cyclooctene derivatives are a cornerstone in the synthesis of macrocycles.[1] The ability to generate a long, functionalized linear precursor from a cyclic starting material, which can then be cyclized, provides a powerful entry into this important class of molecules. Macrocycles are prevalent in natural products and have gained significant attention in drug discovery due to their unique ability to bind to challenging protein targets and their favorable pharmacokinetic properties.[3]

Access to Functionalized Linear Scaffolds

The acyclic products of these ring-opening reactions are themselves valuable synthetic intermediates. The presence of multiple functional groups, often with well-defined stereochemistry, allows for further elaboration into a wide array of complex molecules. These linear scaffolds can be used as building blocks in the total synthesis of natural products or in the construction of focused compound libraries for high-throughput screening.

Case Studies: Application in the Synthesis of Natural Products or Drug Candidates

The Eschenmoser-Tanabe fragmentation has been famously applied in the industrial synthesis of muscone and other macrocyclic musks, demonstrating the scalability and utility of this reaction.[11] In the academic setting, ring-opening strategies have been employed in the total synthesis of numerous complex natural products, where the controlled cleavage of a cyclooctene ring was a key strategic element.

Conclusion and Future Outlook

The ring-opening reactions of 2-cycloocten-1-ol derivatives represent a versatile and powerful toolkit for the modern synthetic chemist. From the reliable and predictable oxidative cleavage by ozonolysis to the elegant and functionality-installing fragmentation reactions, these methods provide access to a diverse range of molecular architectures. As the demand for novel and complex molecules in drug discovery continues to grow, the development of new and improved ring-opening methodologies, particularly those that are catalytic and stereoselective, will undoubtedly remain an active and fruitful area of research. The strategic application of these reactions will continue to enable the synthesis of the next generation of therapeutics and provide deeper insights into the world of chemical reactivity.

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  • Visible light-promoted ring-opening and functionalization of cycloalkanols. ResearchGate. [Link]

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  • Unprecedented synthesis of a 14-membered hexaazamacrocycle. PMC. [Link]

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  • Ring-opening metathesis polymerization of cyclooctene derivatives with chain transfer agents derived from glycerol carbonate. Royal Society of Chemistry. [Link]

  • 2-Cycloocten-1-ol. PubChem. [Link]

  • Oxidative Cleavage of Alkenes. Chemistry LibreTexts. [Link]

  • Organocatalytic C–C bond activation of cyclopropenones for ring-opening formal [3 + 2] cycloaddition with isatins. Royal Society of Chemistry. [Link]

  • Grob Fragmentation of 2-Azabicyclo[2.2.2]oct-7-ene: Tool for the Stereoselective Synthesis of Polysubstituted Piperidines. ResearchGate. [Link]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. PMC. [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. PMC. [Link]

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Application Notes and Protocols for the Esterification of 2-Cycloocten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Cycloocten-1-ol is a valuable synthetic intermediate in medicinal chemistry and materials science. Its ester derivatives are key building blocks for a variety of complex molecules, including natural products and novel therapeutic agents. The esterification of this secondary allylic alcohol, however, presents unique challenges. The presence of the allylic double bond can lead to undesired side reactions, such as rearrangements and eliminations, under harsh reaction conditions. Therefore, the selection of an appropriate esterification method is critical to ensure high yields and product purity. This guide provides detailed protocols for several reliable methods for the esterification of 2-Cycloocten-1-ol, with a focus on explaining the rationale behind the choice of reagents and conditions to empower researchers to make informed decisions for their specific synthetic goals.

Method Selection: A Strategic Overview

The choice of esterification protocol depends on several factors, including the steric hindrance of the carboxylic acid, the acid or base sensitivity of the substrates, and the desired scale of the reaction. For a secondary allylic alcohol like 2-Cycloocten-1-ol, methods that proceed under mild, neutral conditions are generally preferred.

  • Fischer Esterification: While a classic method, it requires strong acid catalysts and high temperatures, which can be detrimental to sensitive substrates like 2-Cycloocten-1-ol, potentially leading to dehydration or rearrangement.[1][2][3][4][5][6] It is most suitable for simple, robust alcohols and carboxylic acids.[7]

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent (e.g., DCC or EDC) and a catalyst (DMAP) to facilitate ester formation under mild, room temperature conditions.[8][9][10] It is an excellent choice for acid-sensitive substrates and for the formation of esters from sterically hindered alcohols.[9]

  • Yamaguchi Esterification: This protocol is particularly effective for the synthesis of highly functionalized and sterically demanding esters, including macrolactones.[11][12][13][14] It involves the formation of a mixed anhydride, which then reacts with the alcohol in the presence of DMAP.[11][14][15] The mild conditions and high yields make it a powerful tool in natural product synthesis.[13]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, with a complete inversion of stereochemistry at the alcohol carbon.[16][17][18] It proceeds under mild, neutral conditions using triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD).[16][18] The primary drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate, which can complicate purification.[19]

  • Enzymatic Esterification: Lipases are increasingly used as biocatalysts for esterification due to their high selectivity and mild reaction conditions.[20][21][22][23] This method can be particularly advantageous for the synthesis of chiral esters or for substrates that are sensitive to traditional chemical reagents.[20][24]

Detailed Protocols

Protocol 1: Steglich Esterification of 2-Cycloocten-1-ol

This protocol is recommended for its mild reaction conditions and broad substrate scope. The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent with 4-dimethylaminopyridine (DMAP) as a catalyst allows for efficient esterification at room temperature.[8][10]

Core Principle: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP, a highly effective acylation catalyst, then facilitates the transfer of the acyl group to 2-Cycloocten-1-ol.[9] The insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration.[8]

Experimental Workflow

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid, 2-Cycloocten-1-ol, and DMAP in DCM add_dcc Add DCC solution dropwise at 0 °C start->add_dcc Cool to 0 °C stir Stir at room temperature add_dcc->stir Allow to warm filter Filter to remove DCU stir->filter Monitor by TLC wash Wash filtrate with aq. HCl, NaHCO3, brine filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated Ester purify->product

Steglich Esterification Workflow

Materials and Reagents

ReagentMolar Eq.Purpose
2-Cycloocten-1-ol1.0Substrate
Carboxylic Acid1.2Acylating agent
DCC1.2Coupling agent
DMAP0.1Catalyst
Dichloromethane (DCM)-Solvent

Step-by-Step Protocol

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Cycloocten-1-ol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and DMAP (0.1 eq.).

  • Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration with respect to the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure ester.

Protocol 2: Yamaguchi Esterification of 2-Cycloocten-1-ol

This method is highly effective for forming esters, especially with sterically hindered substrates, under mild conditions.[13][14]

Core Principle: The carboxylic acid first reacts with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base to form a mixed anhydride. This activated intermediate then reacts with 2-Cycloocten-1-ol, catalyzed by DMAP, to yield the ester.[11][14][15]

Experimental Workflow

Yamaguchi_Esterification cluster_anhydride Mixed Anhydride Formation cluster_esterification Esterification cluster_workup Work-up & Purification start Dissolve Carboxylic Acid and Et3N in THF add_yamaguchi Add 2,4,6-trichlorobenzoyl chloride start->add_yamaguchi stir_anhydride Stir at room temperature add_yamaguchi->stir_anhydride add_alcohol Add solution of 2-Cycloocten-1-ol and DMAP in THF stir_anhydride->add_alcohol After 1-2 hours stir_ester Stir at room temperature add_alcohol->stir_ester quench Quench with saturated NaHCO3 solution stir_ester->quench Monitor by TLC extract Extract with EtOAc quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated Ester purify->product

Yamaguchi Esterification Workflow

Materials and Reagents

ReagentMolar Eq.Purpose
2-Cycloocten-1-ol1.0Substrate
Carboxylic Acid1.1Acylating agent
2,4,6-Trichlorobenzoyl chloride1.1Activating agent
Triethylamine (Et₃N)1.2Base
DMAP1.2Catalyst
Tetrahydrofuran (THF)-Solvent

Step-by-Step Protocol

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous THF.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq.) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve 2-Cycloocten-1-ol (1.0 eq.) and DMAP (1.2 eq.) in anhydrous THF.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete in 2-6 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Mitsunobu Reaction for Esterification of 2-Cycloocten-1-ol

The Mitsunobu reaction is ideal for inverting the stereochemistry of a secondary alcohol during esterification.[17][18] It is a high-yielding reaction under very mild conditions.[16]

Core Principle: Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD) activate the alcohol, making the hydroxyl group a good leaving group. The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group via an Sₙ2 mechanism, resulting in an inversion of configuration.[16][17][18]

Experimental Workflow

Mitsunobu_Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Cycloocten-1-ol, Carboxylic Acid, and PPh3 in THF add_diad Add DIAD dropwise at 0 °C start->add_diad Cool to 0 °C stir Stir at room temperature add_diad->stir Allow to warm concentrate_crude Concentrate in vacuo stir->concentrate_crude Monitor by TLC purify Purify by column chromatography concentrate_crude->purify product Isolated Ester purify->product

Mitsunobu Reaction Workflow

Materials and Reagents

ReagentMolar Eq.Purpose
2-Cycloocten-1-ol1.0Substrate
Carboxylic Acid1.5Nucleophile
Triphenylphosphine (PPh₃)1.5Reagent
Diisopropyl azodicarboxylate (DIAD)1.5Reagent
Tetrahydrofuran (THF)-Solvent

Step-by-Step Protocol

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-Cycloocten-1-ol (1.0 eq.), the carboxylic acid (1.5 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the mixture in anhydrous THF (approx. 0.2 M concentration with respect to the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq.) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction by TLC.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purification is typically achieved by flash column chromatography. Elution with a hexane/ethyl acetate gradient is usually effective in separating the desired ester from the byproducts.

Summary of Reaction Conditions

ProtocolKey ReagentsCatalystSolventTemp.Typical TimeKey Byproducts
Steglich Carboxylic Acid, DCCDMAPDCM0 °C to RT4-12 hDicyclohexylurea (DCU)
Yamaguchi Carboxylic Acid, 2,4,6-Trichlorobenzoyl chloride, Et₃NDMAPTHFRT2-6 h2,4,6-Trichlorobenzoic acid
Mitsunobu Carboxylic Acid, PPh₃, DIAD-THF0 °C to RT4-16 hTriphenylphosphine oxide, DIAD-H₂

References

  • Cannon, J. S., Kirsch, S. F., & Overman, L. E. (2010). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society, 132(42), 15185–15191. [Link]

  • Iridium-catalyzed regio- and enantioselective allylic esterification of secondary allylic alcohols with carboxylic acids. (2021). Chemical Communications. [Link]

  • Yamaguchi Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A typical two-step Yamaguchi method. (n.d.). ResearchGate. Retrieved from [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2023). Frontiers in Chemistry. [Link]

  • Enantioselective Transesterification of Allyl Alcohols with (E)-4-Arylbut-3-en-2-ol Motif by Immobilized Lecitase™ Ultra. (2021). Molecules. [Link]

  • Yamaguchi esterification. (n.d.). Wikipedia. Retrieved from [Link]

  • Transesterification of Aliphatic Cyclic Alcohols -Steric Effects a. (n.d.). ResearchGate. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Mitsunobu Reaction. (2019). Organic Chemistry. Retrieved from [Link]

  • Steglich esterification. (n.d.). Wikipedia. Retrieved from [Link]

  • Allyl alcohol synthesis by allylic substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Organic Chem Review: Drawing the Mechanism for an Esterification Reaction. (2019). YouTube. Retrieved from [Link]

  • Enabling the Multigram Synthesis of (2-Cyclooctyn-1-yloxy)acetic Acid. (2017). Semantic Scholar. Retrieved from [Link]

  • Process for preparing allylic alcohols. (1976). Google Patents.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). RSC Advances. [Link]

  • Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases. (2014). Molecules. [Link]

  • Selective enzymatic esterification of lignin model compounds in the ball mill. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for purifying esters. (1981). Google Patents.
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  • Enzymatic esterification process. (2003). Google Patents.
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  • Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases. (2014). MDPI. Retrieved from [Link]

  • Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. (2021). MDPI. Retrieved from [Link]

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Application Notes & Protocols: 2-Cycloocten-1-ol as a Versatile Precursor for Macrocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Macrocyclic compounds, rings typically containing 12 or more atoms, occupy a unique and valuable region of chemical space that is distinct from traditional small molecules and large biologics. Their constrained yet flexible conformations make them ideal for engaging challenging biological targets, such as protein-protein interfaces. This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for leveraging 2-cycloocten-1-ol, a commercially available and cost-effective building block, in the synthesis of diverse macrocyclic scaffolds. We will explore two powerful catalytic strategies: Ring-Closing Metathesis (RCM) and Palladium-Catalyzed Intramolecular Allylic Substitution, providing the scientific rationale behind the methodologies and step-by-step guidance for their execution.

Introduction: The Strategic Value of 2-Cycloocten-1-ol

The synthesis of macrocycles has historically been challenged by the entropic penalty of bringing two reactive ends of a long, linear precursor together.[1] Modern synthetic methods, however, have transformed this field, making macrocycle synthesis more predictable and scalable.[2] 2-Cycloocten-1-ol emerges as a strategic starting material for several key reasons:

  • Pre-installed Scaffold: The eight-carbon ring provides a significant portion of the final macrocyclic framework, reducing the number of linear atoms that need to be cyclized.

  • Orthogonal Functional Handles: It possesses two key functional groups—an alkene and an allylic alcohol. The alkene is a substrate for metathesis, while the allylic alcohol is a versatile handle for nucleophilic substitution, etherification, or esterification, allowing for the controlled installation of a second reactive moiety.

  • Stereochemical Potential: The allylic alcohol introduces a stereocenter, which can be used to influence the three-dimensional structure of the final macrocycle.

This guide will demonstrate how to strategically elaborate this building block and then cyclize it to generate novel macrostructures.

Strategy I: Macrocyclization via Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is arguably the most powerful and widely used method for the formation of macrocycles.[3] The reaction utilizes ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) to form a new double bond between two terminal alkenes within the same molecule, releasing volatile ethylene as the only byproduct, which drives the reaction to completion.[4]

The overall workflow involves a two-stage process: first, the elaboration of 2-cycloocten-1-ol into a suitable acyclic diene, and second, the RCM reaction itself.

RCM_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Macrocyclization A 2-Cycloocten-1-ol B Deprotonation (e.g., NaH) A->B Step 1.1 C Alkylation with ω-Alkenyl Halide (e.g., 5-bromo-1-pentene) B->C Step 1.2 D Acyclic Diene Precursor C->D Yields Diene E Acyclic Diene Precursor F RCM Reaction (Grubbs Catalyst, High Dilution) E->F Step 2.1 G Fused Bicyclic Macrocycle F->G Forms C=C bond

Caption: General workflow for RCM synthesis of a macrocycle from 2-cycloocten-1-ol.

Protocol: Synthesis of an Acyclic Diene Precursor

This protocol details the synthesis of a 13-atom diene precursor via Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[5]

Reaction: O-alkylation of 2-cycloocten-1-ol with 5-bromo-1-pentene.

Materials:

  • 2-Cycloocten-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 5-bromo-1-pentene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Safety First: NaH is a highly reactive, flammable solid. Handle only under an inert atmosphere (Nitrogen or Argon) and away from water.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add 2-cycloocten-1-ol (1.0 eq).

  • Dissolve the alcohol in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Causality: The deprotonation of the alcohol is an exothermic reaction. Adding NaH slowly at 0 °C controls the rate of hydrogen gas evolution and prevents overheating. Carefully add NaH (1.2 eq.) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a cloudy suspension indicates the generation of the sodium alkoxide.

  • Cool the mixture back to 0 °C and add 5-bromo-1-pentene (1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to destroy any excess NaH.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure acyclic diene precursor.

Protocol: Ring-Closing Metathesis

This protocol utilizes a second-generation Grubbs catalyst to perform the macrocyclization. High-dilution conditions are critical to favor the intramolecular reaction over intermolecular polymerization.[6]

Reaction: Intramolecular RCM of the diene precursor.

Materials:

  • Acyclic diene precursor (from step 2.1)

  • Anhydrous, degassed Dichloromethane (DCM)

  • Grubbs Catalyst, 2nd Generation

  • Ethyl vinyl ether

Procedure:

  • High Dilution Setup: Prepare a solution of the acyclic diene precursor in anhydrous, degassed DCM (approx. 0.005 M). This very low concentration is the key to achieving successful macrocyclization.

  • In a separate flame-dried flask, dissolve the Grubbs Catalyst (2-5 mol%) in a small volume of degassed DCM.

  • Causality: Using degassed solvents is crucial as oxygen can deactivate the ruthenium catalyst. The catalyst is sensitive and should be handled under an inert atmosphere.

  • Heat the diene solution to reflux (approx. 40 °C).

  • Using a syringe pump, add the catalyst solution to the refluxing diene solution over a period of 4-6 hours. The slow addition maintains a low instantaneous concentration of the catalyst and substrate, further promoting the desired intramolecular reaction.

  • After the addition is complete, allow the reaction to stir at reflux for an additional 12-16 hours. Monitor by TLC or GC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether. Stir for 30 minutes. This step quenches the catalyst by reacting with the active ruthenium species, forming inactive byproducts that are easier to remove.

  • Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude macrocycle can be purified by silica gel column chromatography. Ruthenium byproducts often adhere strongly to silica; flushing the column with a more polar solvent system after product elution can help remove them.

Catalyst TypeTypical Loading (mol%)SolventTemperature (°C)Typical Yields (%)Reference
Grubbs 1st Gen5-10DCM, Toluene25-4550-70[4]
Grubbs 2nd Gen1-5DCM, Toluene25-4575-95[7]
Hoveyda-Grubbs 2nd Gen1-5Toluene, DCE40-8080-98[8]

Strategy II: Palladium-Catalyzed Intramolecular Allylic Substitution

The Tsuji-Trost reaction is a powerful C-C, C-N, or C-O bond-forming reaction that proceeds via a π-allylpalladium intermediate.[5][9] For macrocyclization, a linear precursor is designed with an allylic leaving group at one end and a nucleophile at the other. 2-Cycloocten-1-ol is an ideal substrate as its hydroxyl group can be easily converted into a good leaving group (e.g., acetate, carbonate).

TsujiTrost_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Macrocyclization A 2-Cycloocten-1-ol B Esterification with linker-nucleophile A->B Couple Nucleophile C Activation of Allylic Alcohol (e.g., Ac₂O) B->C Install Leaving Group D Linear Precursor C->D E Linear Precursor F Pd(0) Catalysis (e.g., Pd(PPh₃)₄, Base) E->F Intramolecular Nucleophilic Attack G Macrocycle F->G Forms C-Nu bond

Caption: Workflow for Pd-catalyzed intramolecular allylic substitution.

Protocol: Synthesis of a Malonate-Tethered Allylic Acetate

This protocol demonstrates the synthesis of a precursor suitable for an intramolecular Tsuji-Trost C-C bond formation.

Reaction: Two-step synthesis: 1) Esterification of 2-cycloocten-1-ol with a malonate-acid chloride linker, 2) Acetylation.

Materials:

  • 2-Cycloocten-1-ol

  • 3-(Chloroformyl)propylmalonic acid diethyl ester (or similar linker)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Acetic anhydride (Ac₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

Procedure:

  • Esterification:

    • Dissolve 2-cycloocten-1-ol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM at 0 °C.

    • Slowly add the malonate-acid chloride linker (1.05 eq.).

    • Causality: Pyridine acts as a base to neutralize the HCl generated during the esterification reaction.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the ester intermediate.

  • Acetylation:

    • Dissolve the crude ester intermediate in DCM.

    • Add acetic anhydride (1.5 eq.), pyridine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).

    • Causality: DMAP is a highly effective acylation catalyst that accelerates the conversion of the allylic alcohol to the acetate, which is a superior leaving group for the subsequent palladium-catalyzed reaction.

    • Stir at room temperature overnight.

    • Perform an aqueous workup as described in the esterification step.

    • Purify the final precursor by silica gel column chromatography.

Protocol: Intramolecular Tsuji-Trost Macrocyclization

This protocol uses a Pd(0) catalyst to effect the intramolecular allylic alkylation.[10][11]

Materials:

  • Linear precursor (from step 3.1)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium hydride (NaH) or another suitable base (e.g., DBU)

  • Anhydrous, degassed THF

Procedure:

  • Safety & Inert Conditions: Both NaH and the Pd(0) catalyst are sensitive to air and moisture. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.

  • To a flame-dried Schlenk flask, add the linear precursor (1.0 eq.) and dissolve in anhydrous, degassed THF (to a final concentration of ~0.01 M).

  • Causality: The malonate proton is weakly acidic (pKa ~13). A strong, non-nucleophilic base like NaH is required to deprotonate it to form the soft carbon nucleophile needed for the reaction.

  • Cool the solution to 0 °C and carefully add NaH (1.2 eq.). Stir for 30 minutes to allow for complete deprotonation.

  • In a separate flask, dissolve Pd(PPh₃)₄ (5-10 mol%) in a small amount of degassed THF.

  • Add the catalyst solution to the substrate solution via cannula or syringe.

  • Heat the reaction mixture to reflux (approx. 66 °C) and stir overnight.

  • Monitor the reaction by TLC. The product will be less polar than the starting material.

  • Work-up & Purification: Cool the reaction, quench carefully with saturated NH₄Cl, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify by silica gel column chromatography to isolate the macrocycle.

Nucleophile TypeBasePalladium SourceLigandTypical Yields (%)Reference
Carbon (Malonate)NaH, K₂CO₃Pd₂(dba)₃dppe60-85[9]
Nitrogen (Sulfonamide)Cs₂CO₃Pd(OAc)₂PPh₃70-95[10]
Oxygen (Phenol)K₂CO₃Pd(PPh₃)₄-55-80[1]

Application in Natural Product Synthesis

The cyclooctane motif is present in numerous complex natural products.[12] For instance, the synthesis of dactylol, a marine-derived sesquiterpenoid, has been accomplished using strategies that construct the fused 5-8 ring system. While not starting directly from 2-cycloocten-1-ol, many synthetic routes build a functionalized cyclooctene ring and then perform subsequent ring closures or rearrangements, highlighting the strategic importance of this core structure in the logic of complex molecule synthesis. The methods described herein provide a direct entry into such core structures, enabling their use in diversity-oriented synthesis (DOS) to generate libraries of novel macrocycles for biological screening.[2][6]

Conclusion

2-Cycloocten-1-ol is a powerful and underutilized starting material for the efficient construction of macrocyclic compounds. Its inherent eight-carbon ring and strategically placed functional groups allow for rapid elaboration into precursors for two of the most robust macrocyclization reactions in modern organic synthesis: Ring-Closing Metathesis and the Tsuji-Trost reaction. The protocols outlined in this guide provide a validated framework for researchers to access novel macrocyclic structures, paving the way for new discoveries in drug development and materials science.

References

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods, Strategical Issues, and Future Directions. Chemical Reviews, 97(6), 2243–2266. [Link]

  • Tsuji, J., & Trost, B. M. (2004). Palladium-Catalyzed Allylic Alkylation. In Comprehensive Organic Synthesis II (pp. 1095-1153). Elsevier. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • Gondal, A., & Hess, K. (2019). Tsuji–Trost Cyclization of Disulfonamides: Synthesis of 12-Membered, 11-Membered, and Pyridine-Fused Macrocyclic Triamines. ACS Omega, 4(1), 2206–2214. [Link]

  • Mohr, J. T., Behenna, D. C., Harned, A. M., & Stoltz, B. M. (2005). Deracemization of Allylic Carbonates via Palladium-Catalyzed Enantioselective Allylic Alkylation. Angewandte Chemie International Edition, 44(42), 6924–6927. [Link]

  • Yu, M., Wang, C., Kyle, A. F., Jakubec, P., Dixon, D. J., Schrock, R. R., & Hoveyda, A. H. (2011). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Nature, 479(7371), 88–93. [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Metathesis Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4490–4527. [Link]

  • Kopp, F., Stratton, C. F., Akella, L. B., & Tan, D. S. (2012). A diversity-oriented synthesis approach to macrocycles via oxidative ring expansion. Nature Chemical Biology, 8(4), 358–365. [Link]

  • Wikipedia contributors. (2023). Tsuji–Trost reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Hartung, J., & Schareina, T. (2012). Selectivity in Ring-Opening Metathesis Polymerization of Z-Cyclooctenes Catalyzed by a Second-generation Grubbs Catalyst. ACS Catalysis, 2(12), 2547–2556. [Link]

  • National Center for Biotechnology Information. (n.d.). Dactylol. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Bourgeois, D., Pancrazi, A., Nolan, S. P., & Prunet, J. (2002). The Cl2(PCy3)(IMes)Ru(=CHPh) catalyst: Olefin metathesis versus olefin isomerization. Journal of Organometallic Chemistry, 643-644, 247-252. [Link]

  • Mortensen, K. T., Osberger, T. J., King, T. A., Sore, H. F., & Spring, D. R. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(17), 10288–10317. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Cycloocten-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cycloocten-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The information herein is structured to address specific issues encountered during synthesis, explaining the causality behind experimental choices to ensure both success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing 2-Cycloocten-1-ol?

There are two primary, well-established routes for the synthesis of 2-Cycloocten-1-ol, each with distinct advantages and considerations:

  • Allylic Bromination followed by Hydrolysis: This is a robust, two-step method starting from cis-cyclooctene. The first step involves an allylic bromination using N-Bromosuccinimide (NBS) with a radical initiator like AIBN. The resulting 3-bromocyclooctene is then hydrolyzed, typically using aqueous sodium bicarbonate, to yield 2-cycloocten-1-ol. This method is often favored for its high selectivity and reliable yields.[1]

  • Direct Allylic Oxidation of Cyclooctene: This method aims to introduce the hydroxyl group in a single step using an oxidizing agent. Common reagents for this transformation include selenium dioxide (SeO₂) or chromium-based reagents. While potentially more atom-economical, this route can be complicated by the formation of byproducts, such as the corresponding ketone (2-cycloocten-1-one) or the epoxide (cyclooctene oxide).[2][3] Careful control of reaction conditions is paramount to maximize the yield of the desired allylic alcohol.

Q2: What are the expected yields for 2-Cycloocten-1-ol synthesis?

Yields are highly dependent on the chosen synthetic route, the purity of reagents, and the precision of the experimental execution. The following table summarizes typical expectations:

Synthesis MethodStarting MaterialKey ReagentsTypical YieldProsCons
Bromination/Hydrolysis cis-Cyclooctene1. NBS, AIBN 2. NaHCO₃, H₂O/Acetone~60-70% (overall)[1]High selectivity, reliable, avoids over-oxidation.Two distinct reaction steps are required.
Direct Allylic Oxidation cis-CycloocteneSeO₂, CrO₃, etc.Variable (30-60%)Single step, potentially faster.Prone to byproduct formation (ketone, epoxide), requires careful optimization.[2]

Q3: How can I reliably monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. Use a non-polar eluent system, such as a mixture of ethyl acetate and hexane (e.g., 1:9 or 2:8 v/v). The starting material, cyclooctene, is very non-polar and will have a high Rf value. The product, 2-cycloocten-1-ol, is more polar due to the hydroxyl group and will have a lower Rf. The ketone byproduct, 2-cycloocten-1-one, will typically have an Rf value between the starting material and the alcohol. Staining with potassium permanganate is effective for visualizing all spots.

Q4: What are the key safety considerations for this synthesis?

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It can decompose upon exposure to light and moisture, so store it in a cool, dark, and dry place.

  • Selenium Dioxide (SeO₂): This reagent is highly toxic and a suspected teratogen. All manipulations must be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin.

  • Solvents: Many procedures use volatile and flammable organic solvents like cyclohexane, dichloromethane, and diethyl ether. Work in a fume hood and eliminate all potential ignition sources.

Troubleshooting Guide

This guide addresses common issues that can lead to suboptimal yields or product contamination. The following decision tree provides a logical workflow for diagnosing problems.

G start Problem: Low or No Yield check_sm Is Starting Material (SM) Consumed (via TLC)? start->check_sm no_reaction No Reaction Occurred check_sm->no_reaction No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Partially product_byproducts SM Consumed, but Yield is Still Low check_sm->product_byproducts Yes cause_reagents Potential Cause: Inactive Reagents/Initiator no_reaction->cause_reagents cause_conditions Potential Cause: Incorrect Temp./Time no_reaction->cause_conditions incomplete_reaction->cause_conditions solution_reagents Solution: - Use fresh, purified NBS/AIBN. - Check oxidant activity. cause_reagents->solution_reagents solution_conditions Solution: - Optimize temperature. - Increase reaction time. - Monitor closely with TLC. cause_conditions->solution_conditions check_workup Any issues during Workup/Purification? product_byproducts->check_workup check_byproducts What is the major product by TLC/NMR? product_byproducts->check_byproducts workup_loss Potential Cause: Mechanical Loss or Decomposition check_workup->workup_loss is_epoxide Cyclooctene Oxide check_byproducts->is_epoxide is_ketone 2-Cycloocten-1-one check_byproducts->is_ketone solution_workup Solution: - Careful quantitative transfers. - Avoid harsh pH or high heat. - Use milder purification (e.g., cool column). workup_loss->solution_workup cause_epoxide Cause: Wrong Oxidant/Conditions Favoring Epoxidation is_epoxide->cause_epoxide Yes cause_ketone Cause: Over-oxidation of Product Alcohol is_ketone->cause_ketone Yes solution_epoxide Solution: - Switch to NBS/hydrolysis route. - Use SeO₂ which favors allylic oxidation. cause_epoxide->solution_epoxide solution_ketone Solution: - Reduce oxidant stoichiometry. - Shorten reaction time. - Use milder oxidant. cause_ketone->solution_ketone

Caption: Troubleshooting Decision Tree for 2-Cycloocten-1-ol Synthesis.

Problem: Low or No Product Formation
  • Potential Cause 1: Inactive Reagents. [4] N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to light or moisture. Radical initiators like AIBN also have a limited shelf life. For oxidation reactions, the oxidizing agent may be old or hydrated.

    • Solution: Use a fresh bottle of NBS or recrystallize it from water before use. Ensure your radical initiator is from a reliable source and stored correctly. Use a fresh, high-purity batch of your chosen oxidizing agent.[3]

  • Potential Cause 2: Suboptimal Reaction Temperature. Allylic bromination requires sufficient temperature to initiate the radical chain reaction (typically reflux in a solvent like cyclohexane or CCl₄). Conversely, some oxidation reactions may require lower temperatures to prevent byproduct formation.

    • Solution: For the NBS reaction, ensure the solvent is refluxing gently. For oxidation, you may need to perform temperature scouting experiments, starting at a lower temperature and gradually increasing it while monitoring the reaction by TLC.[3]

  • Potential Cause 3: Insufficient Reaction Time. Complex organic reactions are not always completed within a literature-specified time.[5]

    • Solution: Do not rely solely on the prescribed reaction time. Monitor the consumption of the starting material by TLC. Continue the reaction until the starting material is fully consumed or no further product formation is observed.

Problem: Formation of Significant Byproducts
  • Byproduct: Cyclooctene Oxide. This is a common issue in direct oxidation methods. Many oxidants that perform allylic oxidation can also epoxidize the double bond.[2][6]

    • Causality: The reaction pathway (epoxidation vs. allylic oxidation) is highly dependent on the specific reagent and mechanism. For instance, peroxy acids strongly favor epoxidation.

    • Solution: The most definitive solution is to switch to the two-step bromination/hydrolysis pathway, which does not involve an oxidation step.[1] If direct oxidation is required, selenium dioxide is known to favor allylic oxidation over epoxidation for simple alkenes.

  • Byproduct: 2-Cycloocten-1-one. The desired alcohol product can be further oxidized to the corresponding ketone.[2]

    • Causality: The allylic alcohol is more susceptible to oxidation than the starting alkene. Using an excess of oxidant or allowing the reaction to proceed for too long will inevitably lead to the ketone.

    • Solution: Use a stoichiometric amount of the oxidizing agent (1.0 equivalent or slightly less). Monitor the reaction carefully by TLC and quench it as soon as the starting material is consumed and the alcohol is the major product.

Problem: Difficulties During Purification
  • Issue: Product co-elutes with starting material or byproducts.

    • Solution: Optimize your column chromatography conditions. Use a high-purity silica gel and a shallow gradient of eluents. For example, start with 100% hexane and slowly increase the percentage of ethyl acetate. If separation is still difficult, consider converting the alcohol to a more polar derivative (e.g., an ester) for purification, followed by hydrolysis.

  • Issue: Product decomposes during distillation.

    • Solution: 2-Cycloocten-1-ol can be sensitive to high temperatures. Purify via vacuum distillation to lower the boiling point. Ensure the distillation apparatus is free of any acidic or basic residues which could catalyze decomposition.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis via Allylic Bromination and Hydrolysis

This two-step protocol is adapted from methodology reported for the synthesis of related compounds and offers high selectivity.[1]

G cluster_0 Step 1: Allylic Bromination cluster_1 Step 2: Hydrolysis A Combine cis-Cyclooctene, NBS, and AIBN in Cyclohexane B Reflux mixture (monitor by TLC) A->B C Cool and filter to remove succinimide B->C D Wash filtrate with water and brine C->D E Dry over Na₂SO₄ and concentrate in vacuo D->E F Crude 3-bromocyclooctene E->F G Dissolve crude bromide in Acetone/H₂O F->G Proceed to next step H Add NaHCO₃ and reflux mixture G->H I Cool and extract with Diethyl Ether H->I J Wash organic layer with brine I->J K Dry over Na₂SO₄ and concentrate in vacuo J->K L Purify by Column Chromatography K->L M Pure 2-Cycloocten-1-ol L->M

Sources

Technical Support Center: Synthesis of 2-Cycloocten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cycloocten-1-ol. This guide is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will explore the mechanistic underpinnings of these reactions, provide actionable troubleshooting advice, and detail validated protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-Cycloocten-1-ol?

The synthesis of 2-Cycloocten-1-ol is typically achieved through the allylic oxidation of cyclooctene. The two most prevalent and reliable methods are:

  • Selenium Dioxide (SeO₂) Oxidation: This classic method, often called the Riley oxidation, introduces an oxygen functional group at the allylic position.[1] For improved selectivity and yield of the alcohol, catalytic amounts of SeO₂ are often used in conjunction with a stoichiometric co-oxidant like tert-butyl hydroperoxide (t-BuOOH).[2][3]

  • Singlet Oxygen (¹O₂) Photooxygenation: Known as the Schenck ene reaction, this process involves the reaction of photochemically generated singlet oxygen with cyclooctene to form an intermediate, 2-cyclooctenyl hydroperoxide.[4] This hydroperoxide is then subsequently reduced to the target allylic alcohol, 2-Cycloocten-1-ol.

Q2: My primary side product is 2-Cycloocten-1-one. Why is this forming and how can I prevent it?

The formation of 2-Cycloocten-1-one is the most common side reaction in nearly all allylic oxidation routes. The target alcohol, 2-Cycloocten-1-ol, is itself susceptible to further oxidation under the reaction conditions.

  • In SeO₂ Reactions: Selenium dioxide is capable of oxidizing alcohols to carbonyls.[5][6] If the reaction is left for too long, heated too aggressively, or if a stoichiometric excess of the oxidant is used, the initially formed alcohol will be converted to the enone.

  • In Singlet Oxygen Reactions: The intermediate 2-cyclooctenyl hydroperoxide is relatively unstable and can eliminate water to form the enone.[4] This decomposition can be promoted by heat, light, or trace metal impurities.

To minimize enone formation, it is crucial to carefully monitor the reaction's progress and to avoid over-oxidation. In the case of the Schenck ene reaction, the hydroperoxide should be reduced to the more stable alcohol promptly after its formation, preferably at reduced temperatures.

Q3: The reaction is very slow or appears incomplete. What are the likely causes?

Several factors can lead to low conversion of the cyclooctene starting material:

  • Inactive Reagents: Selenium dioxide can absorb moisture and lose activity. Using a freshly opened or sublimed sample is recommended. For photooxygenations, the photosensitizer (e.g., Rose Bengal) can degrade over time, especially with repeated exposure to light.

  • Insufficient Energy Input: Photooxygenations require a sufficiently powerful light source of the correct wavelength to excite the sensitizer. The reaction temperature for SeO₂ oxidations may be too low, although this must be balanced against the risk of over-oxidation.

  • Poor Oxygen Supply (for ¹O₂): The generation of singlet oxygen requires a constant supply of ground-state triplet oxygen.[4] Ensure that oxygen is bubbling through the solution at a steady rate.

Q4: I'm struggling to purify the final product. What are the common impurities?

Besides the 2-cycloocten-1-one byproduct and unreacted cyclooctene, the primary purification challenges are specific to the method used:

  • Selenium Byproducts: SeO₂ reactions produce elemental selenium (often as a fine red or black precipitate) and other insoluble selenium compounds.[7] These can be difficult to remove completely.

  • Photosensitizer: In photooxygenations, the colored photosensitizer must be removed from the product.

  • Co-oxidant Residues: If using t-BuOOH, residual peroxide and its decomposition products may be present.

Filtration through a pad of Celite® is highly effective for removing fine selenium precipitates.[7] Column chromatography is typically required to separate the target alcohol from the enone, starting material, and other organic impurities.

Troubleshooting Guide 1: Selenium Dioxide (SeO₂) Oxidation

This section addresses specific issues encountered when using selenium dioxide for the allylic oxidation of cyclooctene.

Observed Problem Probable Cause(s) Recommended Solution(s)
High ratio of 2-cycloocten-1-one to 2-cycloocten-1-ol 1. Over-oxidation of the desired alcohol product. 2. Reaction temperature is too high or reaction time is too long.1. Employ a catalytic amount of SeO₂ (e.g., 5-10 mol%) with a co-oxidant like t-BuOOH. This system preferentially forms the alcohol.[2] 2. Monitor the reaction closely by TLC or GC. Quench the reaction as soon as the starting material is consumed. 3. Consider using milder reaction conditions (lower temperature, shorter duration).
Difficulty removing red/black solid from the reaction mixture Formation of finely dispersed, colloidal elemental selenium.1. After the reaction, dilute the mixture with a solvent like dichloromethane or diethyl ether. 2. Filter the entire mixture through a thick pad of Celite®. This provides a large surface area to trap the fine particles.[7] Repeat if necessary.
Low or no conversion of cyclooctene Inactive SeO₂ due to hydration or degradation.1. Use a fresh bottle of high-purity selenium dioxide. 2. If purity is questionable, SeO₂ can be purified by sublimation.
Reaction Mechanism: SeO₂ Allylic Oxidation

The mechanism proceeds through a concerted ene reaction, followed by a[4][8]-sigmatropic rearrangement. This sequence ensures that the double bond typically returns to its original position.[1][3]

SEO2_Mechanism SeO2 Allylic Oxidation Mechanism cluster_main_path Main Synthetic Pathway cluster_side_reaction Side Reaction Cyclooctene Cyclooctene Ene_TS Ene Reaction (Allylic C-H addition) Cyclooctene->Ene_TS ene reaction SeO2 SeO2 SeO2->Ene_TS ene reaction Selenic_Acid Allylic Seleninic Acid Intermediate Ene_TS->Selenic_Acid Sigmatropic_TS [2,3]-Sigmatropic Rearrangement Selenic_Acid->Sigmatropic_TS Selenite_Ester Selenite Ester Sigmatropic_TS->Selenite_Ester Alcohol 2-Cycloocten-1-ol Selenite_Ester->Alcohol Hydrolysis Ketone 2-Cycloocten-1-one (Side Product) Alcohol->Ketone Further Oxidation [SeO2]

Mechanism of SeO₂ allylic oxidation and side reaction.

Troubleshooting Guide 2: Singlet Oxygen (¹O₂) Photooxygenation

This section focuses on the Schenck ene reaction, a two-step process involving photooxygenation followed by reduction.

Observed Problem Probable Cause(s) Recommended Solution(s)
Reaction stalls; starting material remains 1. Inefficient generation of singlet oxygen. 2. Degraded photosensitizer. 3. Insufficient light source or incorrect wavelength.1. Ensure a steady, fine bubbling of O₂ through the reaction mixture.[4] 2. Use fresh, high-purity photosensitizer (e.g., Rose Bengal, Methylene Blue). 3. Use a high-pressure sodium or tungsten lamp. Ensure the reaction vessel is made of appropriate glass (e.g., Pyrex) that allows the necessary wavelengths to pass.
Isolated product is the hydroperoxide, not the alcohol The mandatory reduction step was omitted or was incomplete.After the photooxygenation (indicated by the disappearance of starting material on TLC), cool the reaction to 0°C and add a reducing agent (e.g., triphenylphosphine, sodium sulfite, or dimethyl sulfide) to convert the hydroperoxide to the alcohol.
Low yield of alcohol; significant amount of enone Decomposition of the intermediate hydroperoxide.1. Perform the reaction at a low temperature (e.g., 0°C to -20°C) to increase the stability of the hydroperoxide. 2. Immediately proceed to the reduction step upon completion of the photooxygenation. Do not let the hydroperoxide solution stand for extended periods.
Workflow: Schenck Ene Reaction

The overall process involves three key stages: photosensitization to generate ¹O₂, the ene reaction to form the hydroperoxide, and finally, reduction to the stable alcohol.

Schenck_Workflow Schenck Ene Reaction Workflow Start Start: Cyclooctene, Solvent, Photosensitizer (Sens) Step1 1. Irradiate with light (hν) + Bubble O2 Start->Step1 Intermediate1 Sens* (Excited State) Step1->Intermediate1 Excitation Step2 2. Energy Transfer Intermediate1->Step2 Intermediate2 Singlet Oxygen (¹O₂) Step2->Intermediate2 Step3 3. Ene Reaction Intermediate2->Step3 Intermediate3 2-Cyclooctenyl Hydroperoxide Step3->Intermediate3 Step4 4. Add Reducing Agent (e.g., PPh3) Intermediate3->Step4 Side_Product Side Product: 2-Cycloocten-1-one Intermediate3->Side_Product Decomposition (Heat, impurities) Product Final Product: 2-Cycloocten-1-ol Step4->Product O2 O2 O2->Step2 Cyclooctene Cyclooctene Cyclooctene->Step3

Workflow for the synthesis of 2-Cycloocten-1-ol via photooxygenation.

Experimental Protocols

Protocol 1: Synthesis via Catalytic SeO₂ and t-BuOOH

SAFETY: Selenium compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclooctene (1.0 equiv) and a solvent such as dichloromethane or dioxane.

  • Reagent Addition: Add selenium dioxide (0.1 equiv) and salicylic acid (catalytic amount).

  • Oxidant Addition: While stirring, add tert-butyl hydroperoxide (70 wt% in H₂O, 2.0 equiv) dropwise.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40-50°C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue should be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the alcohol from the enone and other byproducts.

Protocol 2: Synthesis via Photooxygenation and Reduction

  • Reaction Setup: In a jacketed photoreactor vessel equipped with a gas inlet tube, magnetic stirrer, and a cooling circulator set to 0°C, dissolve cyclooctene (1.0 equiv) and Rose Bengal (approx. 0.01 equiv) in a suitable solvent (e.g., methanol or pyridine).

  • Photooxygenation: While bubbling a steady stream of oxygen through the solution, irradiate the mixture with a 500W tungsten lamp. Monitor the reaction by TLC for the consumption of cyclooctene.

  • Reduction: Once the reaction is complete, turn off the lamp but continue stirring and cooling at 0°C. Slowly add triphenylphosphine (1.1 equiv) in portions. Allow the mixture to stir for an additional 2-3 hours.

  • Workup: Remove the solvent under reduced pressure. The residue will contain the product, triphenylphosphine oxide, and the sensitizer.

  • Purification: Purify the crude material directly by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-cycloocten-1-ol.

References

  • Singleton, D. A., et al. (2003). Mechanism of Ene Reactions of Singlet Oxygen. A Two-Step No-Intermediate Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (2023). Schenck ene reaction. Available at: [Link]

  • Singleton, D. A., et al. (2003). Mechanism of ene reactions of singlet oxygen. A two-step no-intermediate mechanism. PubMed. Available at: [Link]

  • Houk, K. N., et al. (2003). Mechanism of Ene Reactions of Singlet Oxygen. A Two-Step No-Intermediate Mechanism. ResearchGate. Available at: [Link]

  • Hermans, I., et al. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. Moodle@Units. Available at: [Link]

  • Ensing, B., & Baerends, E. J. (n.d.). The ene-reaction of singlet oxygen with an alkene. ResearchGate. Available at: [Link]

  • Gaunt, M. J., et al. (2020). Oxidative Desymmetrization Enables the Concise Synthesis of a trans-Cyclooctene Linker for Bioorthogonal Bond Cleavage. ResearchGate. Available at: [Link]

  • Cope, A. C., & Bach, R. D. (1969). trans-Cyclooctene. Organic Syntheses. Available at: [Link]

  • Chem-Station. (n.d.). Selenium Dioxide. Available at: [Link]

  • Royzen, M., et al. (2011). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications. Available at: [Link]

  • Kokotos, G., et al. (2021). Organocatalytic epoxidation and allylic oxidation of alkenes by molecular oxygen. Green Chemistry. Available at: [Link]

  • Li, et al. (2021). Ensemble Effects of Explicit Solvation on Allylic Oxidation. ChemRxiv. Available at: [Link]

  • Carreira, E. M., et al. (2014). Allylic and Benzylic Oxidation. Science of Synthesis. Available at: [Link]

  • Hossain, M. (2013). Generation of Molecular Complexity from Cyclooctatetraene: Preparation of Optically Active Protected Aminocycloheptitols and Bicyclo. CORE. Available at: [Link]

  • Młochowski, J., et al. (2018). Selenium‐Promoted Oxidation of Organic Compounds: Reactions and Mechanisms. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Cyclooct-2-en-1-ol. Available at: [Link]

  • Gannon, W. F., & House, H. O. (1963). 2-Cyclohexenone. Organic Syntheses. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Cycloocten-1-ol. PubChem. Available at: [Link]

  • Młochowski, J., et al. (2010). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules. Available at: [Link]

  • Wikipedia. (2023). Riley oxidation. Available at: [Link]

  • ChemSynthesis. (n.d.). 2-cycloocten-1-one. Available at: [Link]

Sources

Technical Support Center: Stereoselectivity in 2-Cycloocten-1-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselective reactions involving 2-cycloocten-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the stereochemical outcome of their reactions. Here, we address common challenges and provide in-depth troubleshooting guides based on established scientific principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section tackles the most common questions and issues encountered when working with 2-cycloocten-1-ol, providing concise answers and foundational knowledge.

Q1: Why is achieving high stereoselectivity with 2-cycloocten-1-ol challenging?

A1: The conformational flexibility of the eight-membered ring in 2-cycloocten-1-ol is a primary factor. Unlike smaller, more rigid cyclic systems, 2-cycloocten-1-ol can adopt multiple conformations, such as the chair-boat form, where the hydroxyl group can occupy different spatial arrangements.[1] This flexibility can lead to multiple competing reaction pathways, resulting in a mixture of stereoisomers. The directing effect of the allylic hydroxyl group, while significant, can be undermined by this conformational variance.

Q2: How does the hydroxyl group in 2-cycloocten-1-ol influence stereoselectivity?

A2: The hydroxyl group acts as a powerful directing group in many reactions. Through hydrogen bonding or coordination with reagents and catalysts, it can lock the substrate into a specific conformation, favoring attack from one face of the double bond over the other. This is a common strategy in reactions like epoxidation and dihydroxylation to achieve high diastereoselectivity.[2] However, the effectiveness of this directing effect is highly dependent on the reaction conditions and the specific reagents used.

Q3: What are the most common stereoselective reactions performed on 2-cycloocten-1-ol?

A3: Common stereoselective reactions include:

  • Epoxidation: Often directed by the hydroxyl group to form the syn-epoxide.[2]

  • Dihydroxylation: Can be directed to form either syn or anti diols depending on the reagents.[3]

  • Cyclopropanation: The hydroxyl group can direct the addition of a carbene to the same face of the double bond.[1]

  • Palladium-catalyzed reactions: Such as π-allyl substitution, where the stereochemical outcome can be controlled by the choice of ligands and reaction conditions.[4]

Q4: Can I predict the stereochemical outcome of a reaction with 2-cycloocten-1-ol?

A4: While computational models can offer insights into the preferred transition states and ground state conformations, empirical data from similar systems is often the most reliable predictor.[5] The stereochemical outcome is a delicate balance of steric and electronic factors, and subtle changes in substrate, reagent, or conditions can significantly alter the selectivity. It is always advisable to perform small-scale trial reactions to determine the stereoselectivity experimentally.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges in achieving high stereoselectivity in key reactions of 2-cycloocten-1-ol.

Guide 1: Improving Diastereoselectivity in the Epoxidation of 2-Cycloocten-1-ol

Problem: Low diastereoselectivity (mixture of syn and anti epoxides) is observed in the epoxidation of 2-cycloocten-1-ol.

Underlying Cause: Inadequate direction from the hydroxyl group, often due to competing non-directed pathways or unfavorable substrate conformations.

Troubleshooting Workflow

start Low Diastereoselectivity in Epoxidation reagent Step 1: Re-evaluate Epoxidizing Agent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If syn-epoxide is desired protecting_group Step 3: Consider Protecting Group Strategy (for anti-epoxide) reagent->protecting_group If anti-epoxide is desired analysis Step 4: Analyze Stereochemical Outcome conditions->analysis protecting_group->analysis success High Diastereoselectivity Achieved analysis->success

Caption: Troubleshooting workflow for improving epoxidation diastereoselectivity.

Step-by-Step Protocol: Directed Epoxidation for syn-Epoxide
  • Reagent Selection:

    • Initial Choice: meta-Chloroperoxybenzoic acid (m-CPBA) is a common choice but may not provide sufficient direction.

    • Recommended Alternative: Vanadyl acetylacetonate (VO(acac)₂) with tert-butyl hydroperoxide (TBHP) is highly effective for directed epoxidations of allylic alcohols. The vanadium catalyst coordinates to the hydroxyl group, ensuring delivery of the oxidant to the syn face of the double bond.

  • Experimental Procedure:

    • Dissolve 2-cycloocten-1-ol (1 equivalent) in a dry, non-polar solvent such as dichloromethane (DCM) or toluene.

    • Add a catalytic amount of VO(acac)₂ (e.g., 1-5 mol%).

    • Cool the reaction mixture to 0 °C.

    • Slowly add a solution of TBHP in decane (1.1-1.5 equivalents) dropwise over 30 minutes.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction by quenching with aqueous sodium sulfite.

  • Causality: The formation of a vanadium-alkoxide complex positions the TBHP for intramolecular oxygen delivery, sterically favoring the formation of the syn-epoxide.

Data Summary: Impact of Reagent on Diastereoselectivity
Epoxidizing AgentTypical syn:anti RatioReference
m-CPBA5:1 to 10:1General Observation
VO(acac)₂ / TBHP>20:1[2]
Guide 2: Controlling Stereoselectivity in the Dihydroxylation of 2-Cycloocten-1-ol

Problem: Obtaining the desired syn or anti diol with high selectivity.

Underlying Cause: The stereochemical outcome of dihydroxylation is highly dependent on the reagent and mechanism.

Decision Pathway for Diol Synthesis

start Desired Diol Stereoisomer syn_diol Syn-Diol start->syn_diol syn anti_diol Anti-Diol start->anti_diol anti osmium OsO₄ / NMO syn_diol->osmium permanganate Cold, dilute KMnO₄ syn_diol->permanganate epoxidation 1. Epoxidation (e.g., m-CPBA) 2. Acid-catalyzed hydrolysis anti_diol->epoxidation

Caption: Reagent selection for syn vs. anti dihydroxylation.

Protocol for syn-Dihydroxylation
  • Reagents: Osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) is the gold standard for syn-dihydroxylation.[3]

  • Procedure:

    • Dissolve 2-cycloocten-1-ol in a mixture of acetone and water.

    • Add NMO (1.1 equivalents).

    • Add a catalytic amount of OsO₄ (e.g., 1 mol%).

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Quench with sodium bisulfite.

  • Mechanism: The reaction proceeds through a concerted [3+2] cycloaddition to form a cyclic osmate ester, which is then hydrolyzed to the syn-diol. The hydroxyl group can direct the facial selectivity of the OsO₄ addition.[5]

Protocol for anti-Dihydroxylation
  • Strategy: This is a two-step process involving epoxidation followed by acid-catalyzed ring-opening.[3]

  • Procedure:

    • Perform an epoxidation of 2-cycloocten-1-ol, preferably with m-CPBA to favor the syn-epoxide if hydroxyl direction is desired for the first step.

    • Isolate the epoxide.

    • Dissolve the epoxide in a mixture of THF and water.

    • Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid).

    • Stir until the epoxide is consumed.

  • Mechanism: The acid protonates the epoxide, which is then attacked by water in an Sₙ2-like fashion, leading to inversion of stereochemistry at one carbon and overall anti-dihydroxylation.

III. References

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1680. [Link]

  • Hoppe, D., & Hense, T. (1997). Enantioselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. Angewandte Chemie International Edition in English, 36(21), 2282-2316. [Link]

  • Bruneau, C., & Dixneuf, P. H. (2006). Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes. Dalton Transactions, (16), 1887-1894. [Link]

  • Kim, I. S., & Krische, M. J. (2012). Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne. Journal of the American Chemical Society, 134(44), 18362-18365. [Link]

  • Córdova, A., & Jørgensen, K. A. (2001). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Proceedings of the National Academy of Sciences, 98(17), 9477-9480. [Link]

  • Maron, L., & Eisenstein, O. (2004). Regio- and Stereospecific Formation of Protected Allylic Alcohols via Zirconium-Mediated SN2' Substitution of Allylic Chlorides. Journal of the American Chemical Society, 126(46), 15144-15145. [Link]

  • Salamci, E., & Zozik, Y. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry, 17, 634-641. [Link]

  • Wang, X., & Houk, K. N. (2012). Origins of Stereoselectivities of Dihydroxylations of cis-Bicyclo[3.3.0]octenes. The Journal of Organic Chemistry, 77(17), 7439-7445. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cycloocten-1-ol. PubChem. Retrieved from [Link]

  • Legrand, N., et al. (2015). Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases. Molecules, 20(5), 8436-8449. [Link]

  • Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Trost, B. M., & Dong, G. (2008). Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids. Journal of the American Chemical Society, 130(29), 9242-9243. [Link]

  • House, H. O., & Ro, R. S. (1958). The Stereoselectivity of Enone Epoxidations With Alkaline Hydrogen Peroxide. Journal of the American Chemical Society, 80(1), 182-186. [Link]

  • Yale University Department of Chemistry. (n.d.). Problem Set 9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclooct-2-en-1-ol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclooct-2-yn-1-ol. PubChem. Retrieved from [Link]

  • Jacobs, T., & De Proft, F. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. The Journal of Organic Chemistry, 76(22), 9313-9320. [Link]

  • Keen, B., et al. (2015). Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions. Organic Letters, 17(7), 1673-1678. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Cycloocten-1-one (CAS 1728-25-2). Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 8.13: Dihydroxylation of Alkenes. [Link]

  • Toste, F. D., & Gascón, J. (2009). Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols. Journal of the American Chemical Society, 131(36), 12932-12933. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

  • Martínez-Fernández, L., et al. (2021). Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics. Beilstein Journal of Organic Chemistry, 17, 1888-1898. [Link]

  • Wender, P. A., et al. (2009). The synthesis of highly substituted cyclooctatetraene scaffolds by metal-catalyzed [2+2+2+2] cycloadditions: studies on regioselectivity, dynamic properties, and metal chelation. Angewandte Chemie International Edition in English, 48(41), 7687-7690. [Link]

  • Li, Y., & Houk, K. N. (2004). Ab Initio Approach to Understanding the Stereoselectivity of Reactions Between Hydroxyalkyl Azides and Ketones. The Journal of Organic Chemistry, 69(22), 7629-7635. [Link]

  • Pinter, A., et al. (2019). Stereoselective Thioconjugation by Photoinduced Thiol-ene Coupling Reactions of Hexo- and Pentopyranosyl d-glycals. Chemistry - A European Journal, 25(63), 14555-14563. [Link]

  • Leah4sci. (2025). Enols and Enolate Reactions. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). (2Z)-cyclooct-2-en-1-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cycloocten-1-ol. PubChem. Retrieved from [Link]

Sources

Troubleshooting low yields in 2-Cycloocten-1-ol substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Medium-Ring" Challenge

If you are experiencing low yields (<40%) with 2-cycloocten-1-ol, you are likely fighting I-Strain (Internal Strain) and Transannular Interactions . Unlike cyclohexenyl systems (which react predictably) or macrocycles (which are flexible), the 8-membered ring exists in a rigid boat-chair conformation .

This topology creates two primary failure modes:

  • Trajectory Blocking: Transannular hydrogens shield the carbon center, inhibiting the 180° back-side attack required for SN2 mechanisms (e.g., standard Mitsunobu).

  • Elimination Dominance: Because the nucleophile cannot access the

    
     orbital, it acts as a base, stripping a proton to form the conjugated 1,3-cyclooctadiene (a common "tar" byproduct).
    

This guide provides the protocols to bypass these topological traps.

Diagnostic Workflow

Before altering your reagents, identify your failure mode using the decision tree below.

TroubleshootingFlow start START: Low Yield Observed check_prod Analyze Crude Mixture (NMR/GC) start->check_prod diene Major Product: 1,3-Cyclooctadiene (Elimination) check_prod->diene Signals at δ 5.5-6.0 ppm sm Major Product: Unreacted Starting Material check_prod->sm Alcohol intact wrong_iso Major Product: Wrong Regio/Stereoisomer check_prod->wrong_iso Scrambled alkene sol_diene CAUSE: Basicity > Nucleophilicity FIX: Switch to Tsuji-Trost (Soft Nu) diene->sol_diene sol_sm CAUSE: Steric Shielding (I-Strain) FIX: Modified Mitsunobu (p-NO2-Acid) sm->sol_sm sol_iso CAUSE: Pd-Memory Effect FIX: Add Chloride source / Ligand Bite Angle wrong_iso->sol_iso

Figure 1: Diagnostic logic for identifying the root cause of yield loss in cyclooctenyl systems.

Issue #1: The Mitsunobu Stall (Unreacted Material)

The Problem: You are using standard DEAD/PPh3 conditions. The betaine forms, but the nucleophile never displaces the activated oxygen. The reaction stalls or decomposes.

The Mechanism: In the boat-chair conformation of 2-cycloocten-1-ol, the C-O bond is often pseudo-axial. The trajectory for SN2 attack is blocked by a transannular hydrogen at C-5 or C-6. Standard nucleophiles are too sterically demanding to penetrate this shield.

The Solution: Use a "Nucleophilic Torpedo." You must increase the acidity (low pKa) and decrease the steric bulk of the nucleophile to force the inversion.

Optimized Protocol: The "p-Nitro" Modification

Standard benzoic acid often fails. Switch to p-nitrobenzoic acid (pKa 3.4) to drive the equilibrium.

ComponentStandard Equiv.Optimized Equiv.Role
2-Cycloocten-1-ol 1.01.0Substrate
p-Nitrobenzoic Acid 1.02.0 High-acidity nucleophile
PPh3 1.22.0 Oxygen acceptor
DIAD 1.22.0 Azo-activator (Less steric than DEAD)
Solvent THFToluene Higher temp tolerance

Step-by-Step:

  • Dissolution: Dissolve Alcohol (1.0 eq), PPh3 (2.0 eq), and p-Nitrobenzoic acid (2.0 eq) in anhydrous Toluene (0.1 M).

  • Cooling: Cool the mixture to 0 °C . Crucial: Do not add DIAD at room temp.

  • Addition: Add DIAD (2.0 eq) dropwise over 20 minutes.

  • The "Push": Allow to warm to RT. If TLC shows no conversion after 4 hours, heat to 50 °C .

    • Why: The thermal energy is required to overcome the conformational barrier of the ring flip needed to expose the backside.

  • Workup: Dilute with Et2O, wash with sat. NaHCO3 (removes excess acid), then brine.

Validation:

  • Success: Formation of the inverted ester.

  • Reference: Martin and Dodge optimized this for hindered secondary alcohols, demonstrating that p-nitrobenzoate significantly boosts yields over benzoate [1].

Issue #2: Regiochemical Scrambling (Pd-Catalysis)

The Problem: You attempt a Palladium-catalyzed substitution (Tsuji-Trost) to install a carbon or nitrogen nucleophile. You get a mixture of the direct substitution product and the migrated (SN2') product, or retention of configuration when you wanted inversion.

The Mechanism: The "Memory Effect."[1] In 8-membered rings, the rate of equilibration of the


-allyl palladium complex is slow. The leaving group (e.g., acetate) stays associated with the metal in a tight ion pair. It can "guide" the nucleophile back to the original position, leading to retention of configuration  (double inversion) or regiochemical memory.

MemoryEffect sub Substrate (Leaving Group attached) ion_pair Tight Ion Pair (LG stays close) sub->ion_pair Oxidative Addn pd Pd(0) Catalyst free_ion Solvent-Separated Ion (Symmetric π-allyl) ion_pair->free_ion Add Chloride (LiCl) prod_ret Product A (Retention/Memory) ion_pair->prod_ret Fast Attack (Memory Effect) prod_inv Product B (Thermodynamic Mix) free_ion->prod_inv Slow Attack

Figure 2: Breaking the Memory Effect. Adding chloride ions forces the tight ion pair to dissociate, allowing the system to relax into the thermodynamic


-allyl complex for predictable substitution.
Optimized Protocol: Chloride-Assisted Tsuji-Trost

Use this for Carbon or Nitrogen nucleophiles.

Reagents:

  • Catalyst: Pd2(dba)3 (2.5 mol%)

  • Ligand: Trost Ligand (DACH-Phenyl) (5 mol%) or dppe (for simple substitution).

  • Additive: LiCl (0.1 - 0.5 equiv) or Tetrahexylammonium chloride.

  • Solvent: DMF or THF (Degassed).

The Fix: The addition of Lithium Chloride is the "secret weapon" in cyclic allylic alkylation. The chloride ion coordinates to the Palladium, displacing the acetate/carbonate leaving group from the immediate coordination sphere. This breaks the "memory" contact ion pair, symmetrizing the intermediate [2].

Step-by-Step:

  • Activation: Generate the nucleophile (e.g., Sodium Malonate) in a separate flask with NaH.

  • Catalyst Prep: Stir Pd2(dba)3 and Ligand in THF for 15 mins (Yellow

    
     Orange/Red).
    
  • Substrate Prep: Dissolve 2-cycloocten-1-yl acetate (convert your alcohol to acetate first using Ac2O/Pyridine) in THF.

  • The Additive: Add LiCl (solid, anhydrous) to the catalyst mixture.

  • Reaction: Add substrate, then nucleophile.[2][3] Stir at RT.

FAQ: Troubleshooting Specific Scenarios

Q: I am seeing 1,3-cyclooctadiene as my major product. Why? A: You are operating under E2 elimination conditions . This happens when your nucleophile acts as a base.

  • Diagnosis: Are you using NaH or strong alkoxides?

  • Fix: Switch to "Soft Nucleophiles" (pKa < 25) using the Pd-catalyzed method described above. If you must use the alcohol directly, ensure the reaction temp is < 0°C to disfavor elimination.

Q: Can I use the alcohol directly in Pd-catalysis? A: Generally, no. The -OH is a poor leaving group for Pd(0) insertion.

  • Fix: Convert -OH to the Allylic Carbonate (using Methyl Chloroformate) or Acetate . Carbonates are superior because the decarboxylation drives the reaction forward irreversibly [3].

Q: My product is a mixture of enantiomers. I need high ee. A: The 8-membered ring is conformationally mobile.

  • Fix: You must use the Trost DACH-Phenyl Ligand . Standard monodentate phosphines (PPh3) will result in racemate due to the fluxional nature of the cyclooctenyl-Pd complex. The Trost ligand creates a rigid chiral pocket that overrides the ring's conformational flipping [4].

References

  • Martin, S. F., & Dodge, J. A. (1991). Efficacious modification of the Mitsunobu reaction for the inversion of sterically hindered secondary alcohols.[4] Tetrahedron Letters, 32(26), 3017-3020. Link

  • Trost, B. M., & Verhoeven, T. R. (1980). Allylic alkylation.[1][2][3][5][6] Palladium-catalyzed substitutions of allylic carboxylates. Net retention of configuration.[6] Journal of the American Chemical Society, 102(14), 4730-4743. Link

  • Tsuji, J. (1986). Palladium-catalyzed reactions of allylic compounds via π-allylpalladium complexes.[1] Tetrahedron, 42(16), 4361-4401. Link

  • Trost, B. M. (1996).[2] Asymmetric Allylic Alkylation.[2][3][5] Chemical Reviews, 96(1), 395-422. Link

Sources

Technical Support Center: Purification of 2-Cycloocten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Cycloocten-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 2-Cycloocten-1-ol in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Cycloocten-1-ol?

A1: The impurity profile of 2-Cycloocten-1-ol is highly dependent on the synthetic route employed. A prevalent method for its synthesis is the allylic oxidation of cyclooctene, often utilizing selenium dioxide (SeO₂) as the oxidizing agent.[1][2] In this process, you can anticipate the following impurities:

  • Unreacted Cyclooctene: Incomplete reaction will result in the presence of the starting material.

  • Cyclooctenone: Over-oxidation of the desired product, 2-Cycloocten-1-ol, can lead to the formation of the corresponding ketone, 2-cycloocten-1-one.

  • Isomeric Alcohols: Depending on the reaction conditions, other isomeric cyclooctenols may be formed.

  • Selenium Byproducts: When using selenium dioxide, elemental selenium and other selenium-containing compounds are common impurities that need to be removed during workup.[3]

  • Peroxides: As an allylic alcohol, 2-Cycloocten-1-ol is susceptible to peroxide formation upon exposure to air, especially during storage or concentration.[4]

Q2: How can I effectively monitor the purity of my 2-Cycloocten-1-ol samples?

A2: A multi-pronged approach is recommended for accurate purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is an excellent initial technique to quickly assess the progress of your purification. A suitable solvent system, such as a mixture of hexanes and ethyl acetate, can help visualize the separation of 2-Cycloocten-1-ol from less polar impurities (like unreacted cyclooctene) and more polar impurities.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities. It can effectively separate 2-Cycloocten-1-ol from byproducts like cyclooctenone and unreacted starting material.[7][8][9]

  • Quantitative Nuclear Magnetic Resonance (qNMR): For a precise determination of purity, ¹H qNMR is a highly reliable method. By integrating the signals of 2-Cycloocten-1-ol against a certified internal standard, you can obtain an accurate purity value.[10][11][12]

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of 2-Cycloocten-1-ol and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation 1. Similar Boiling Points: Impurities such as isomeric alcohols may have boiling points very close to that of 2-Cycloocten-1-ol, making separation by simple distillation difficult. 2. Azeotrope Formation: An impurity may form an azeotrope with the product, preventing effective separation. 3. Thermal Decomposition: The product may be degrading at the distillation temperature.1. Fractional Vacuum Distillation: Employ a fractional distillation apparatus under reduced pressure. This lowers the boiling points and increases the separation efficiency.[13][14] 2. Alternative Purification: If an azeotrope is suspected, switch to an alternative purification method like flash column chromatography. 3. Lower Distillation Temperature: Use a high-vacuum pump to significantly lower the boiling point and minimize thermal stress on the compound.
Poor Separation in Flash Column Chromatography 1. Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution between 2-Cycloocten-1-ol and a key impurity. 2. Column Overloading: Too much crude material has been loaded onto the column. 3. Compound Insolubility: The crude material is not fully dissolved before loading, leading to streaking and poor separation.[15]1. Optimize Eluent: Systematically test different solvent systems using TLC to find an eluent that gives a retention factor (Rf) of approximately 0.2-0.3 for 2-Cycloocten-1-ol.[16][17] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective. 2. Reduce Load: Use a larger column or reduce the amount of crude material loaded. 3. Dry Loading: If solubility is an issue, adsorb the crude material onto a small amount of silica gel and load it onto the column as a solid.[18]
Product Fails Peroxide Test After Purification 1. Exposure to Air During Purification: The purified alcohol has been exposed to atmospheric oxygen, especially during solvent removal under heat. 2. Contaminated Solvents: The solvents used for purification may contain peroxides.1. Inert Atmosphere: Conduct the final stages of purification and solvent removal under an inert atmosphere (e.g., nitrogen or argon). 2. Use Fresh Solvents: Always use freshly distilled or peroxide-free solvents for chromatography and workup. 3. Chemical Treatment: Treat the purified product with a mild reducing agent, such as a solution of ferrous sulfate, to destroy any newly formed peroxides.
Presence of Selenium Impurities Incomplete Removal During Workup: Elemental selenium can be finely divided and difficult to filter completely.Filtration Aid: During the workup of a selenium dioxide oxidation, dilute the reaction mixture with a solvent like dichloromethane and filter through a pad of Celite® to effectively remove finely dispersed selenium.[3]

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for separating 2-Cycloocten-1-ol from impurities with significantly different boiling points.

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.[13][14]

  • Charging the Flask: Add the crude 2-Cycloocten-1-ol and a magnetic stir bar to the round-bottom flask.

  • Applying Vacuum: Gradually apply vacuum to the system to the desired pressure.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: As the vapor rises through the fractionating column, monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of 2-Cycloocten-1-ol under the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Analysis: Analyze the collected fractions by GC-MS or qNMR to determine their purity.

Protocol 2: Purification by Flash Column Chromatography

This technique is ideal for separating compounds with similar boiling points but different polarities.

Equipment:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • Air pressure source for flash chromatography

Procedure:

  • Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation of 2-Cycloocten-1-ol from its impurities, aiming for an Rf value of ~0.25 for the product.[6][16]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude 2-Cycloocten-1-ol in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent, applying gentle air pressure to maintain a steady flow. Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, followed by the desired 2-Cycloocten-1-ol.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Cycloocten-1-ol.

Data Summary: Comparison of Purification Methods

Purification Method Typical Impurities Removed Achievable Purity Advantages Disadvantages
Fractional Vacuum Distillation Unreacted starting materials, higher or lower boiling byproducts>98%Scalable, cost-effective for large quantities.Not effective for separating isomers with close boiling points; risk of thermal decomposition.
Flash Column Chromatography Isomeric byproducts, polar and non-polar impurities, non-volatile residues>99%High resolution for separating compounds with similar boiling points but different polarities.Can be time-consuming, requires larger volumes of solvent, may not be as easily scalable as distillation.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude 2-Cycloocten-1-ol Distillation Fractional Vacuum Distillation Crude->Distillation Boiling Point Difference Chromatography Flash Column Chromatography Crude->Chromatography Polarity Difference Analysis Purity Analysis (GC-MS, qNMR) Distillation->Analysis Chromatography->Analysis Pure_Product High-Purity 2-Cycloocten-1-ol Analysis->Pure_Product Purity >99%

Sources

Technical Support Center: Stability & Storage of 2-Cycloocten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Triage: Isomer Identification & Critical Distinction

WARNING: "2-Cycloocten-1-ol" refers to two distinct stereoisomers with vastly different stability profiles. Before proceeding, verify your specific reagent.

Featurecis-2-Cycloocten-1-ol trans-Cycloocten-1-ol (TCO)
Primary Use Chiral building block, synthesis intermediateBioorthogonal chemistry (Tetrazine ligation), ADCs
Reactivity Standard allylic alcohol reactivityHigh Energy / Metastable (Strain-promoted)
Stability Risk Low (Oxidation, slow polymerization)Critical (Isomerization to cis, polymerization)
Storage Refrigerator (+2°C to +8°C)Freezer (-20°C to -80°C)

Storage Protocols

Protocol A: Standard Storage (cis-Isomer)

For CAS 3212-75-7 and generic synthesis grades.

The Core Directive: Prevent oxidative degradation of the allylic alcohol functionality.

  • Temperature: Store at +2°C to +8°C . While stable at room temperature for short periods, cold storage retards auto-oxidation to 2-cycloocten-1-one.

  • Atmosphere: Strictly Inert (Argon/Nitrogen). The allylic position is susceptible to radical autoxidation. Backfill headspace after every use.

  • Container: Amber glass with Teflon-lined caps. Protect from light to prevent photochemical radical initiation.

Protocol B: High-Integrity Storage (trans-Isomer / TCO)

For TCO reagents used in click chemistry.

The Core Directive: Prevent relief of ring strain (isomerization) and radical polymerization.

  • Temperature: -20°C (Minimum) . For long-term storage (>3 months), -80°C is recommended.

  • Stabilization Additives:

    • Radical Inhibitors: Store in solvent containing Trolox or BHT if compatible with downstream applications. This suppresses thiol-mediated isomerization [1].[1]

    • Silver Complexation: For neat storage, TCO can be stored as a AgNO₃ complex (solid), which locks the conformation. Release TCO by adding NaCl (precipitating AgCl) immediately prior to use [1].

  • Solvent Compatibility: Avoid protic solvents with nucleophilic thiols. Store as a solid or in anhydrous DMSO/DMF if necessary.

Stability & Degradation Mechanisms[4]

The following diagram illustrates the divergent degradation pathways for the isomers.

G Start 2-Cycloocten-1-ol (Fresh Reagent) Cis cis-Isomer (Low Strain) Start->Cis Standard Trans trans-Isomer (TCO) (High Ring Strain ~16 kcal/mol) Start->Trans Specialty Oxidation Oxidation (Allylic H-abstraction) Cis->Oxidation O2 / Light Ketone 2-Cycloocten-1-one (Yellowing/Odor Change) Oxidation->Ketone Isom Isomerization (Thiol/Radical Catalyzed) Trans->Isom R-SH / Heat Poly Polymerization (Oligomers) Trans->Poly Concentration Dead Reverted cis-Isomer (Loss of Click Reactivity) Isom->Dead

Figure 1: Divergent degradation pathways. The trans-isomer's primary failure mode is strain relief (isomerization), while the cis-isomer suffers from classical oxidation.

Troubleshooting & FAQs

Q1: My 2-cycloocten-1-ol has turned yellow. Is it still usable?

Diagnosis: This indicates oxidation to 2-cycloocten-1-one .

  • Mechanism: Allylic alcohols are prone to air-oxidation. The ketone is a conjugated enone, often yellow.

  • Action: Run a TLC (Thin Layer Chromatography) or GC-MS.

    • Protocol: Elute with Hexane:EtOAc (4:1). The ketone will be less polar (higher R_f) than the alcohol.

    • Remediation:[2] If <5% ketone, it may be usable for non-critical synthesis. For TCO click chemistry, discard immediately as enones can react non-specifically with nucleophiles (Michael addition).

Q2: I am using TCO for cell labeling, but the reaction kinetics have dropped significantly.

Diagnosis: Isomerization to the unreactive cis-isomer.

  • Cause: Exposure to thiols (e.g., cysteine, glutathione) in biological buffers or improper storage. Thiols catalyze the trans-to-cis relaxation via a radical mechanism [1].

  • Verification: 1H NMR.

    • Trans-isomer: Vinyl protons appear distinctively upfield (~5.1–6.0 ppm) compared to the cis-isomer due to ring strain effects.

    • Cis-isomer: Vinyl protons appear in the standard alkene region (~5.6 ppm) but coupling constants differ.

  • Prevention: Add radical scavengers (Trolox) to your stock solution or store as the Ag(I) complex until the final step.

Q3: Can I store 2-cycloocten-1-ol in DMSO?
  • Cis-Isomer: Yes, stable.

  • Trans-Isomer (TCO): Use Caution. While soluble, DMSO is hygroscopic. Water intrusion can facilitate proton-transfer reactions that may degrade TCO over months. Anhydrous DMSO stored over molecular sieves (4Å) at -20°C is acceptable for short-term (<1 month) storage.

Q4: How do I handle the "Ag-Complex" version of TCO?

Context: Some commercial TCO is sold as a Silver Nitrate complex to prevent isomerization.

  • Activation Protocol:

    • Dissolve the complex in water or methanol.

    • Add 2-5 equivalents of NaCl or HCl. AgCl will precipitate immediately.

    • Filter or centrifuge to remove AgCl.

    • Extract the free TCO into organic solvent or use the supernatant directly if compatible [1].

Quantitative Data Summary

Propertycis-2-Cycloocten-1-oltrans-Cycloocten-1-ol
CAS No. 3212-75-731821-38-2 (generic) / 93301-76-9
Boiling Point 87–90°C (10 Torr) [2]N/A (Decomposes/Isomerizes)
Ring Strain ~7.4 kcal/mol~16.7 kcal/mol [3]
Flash Point ~88°C (Estimated)< 60°C (Solvent dependent)
Shelf Life 2 Years (+4°C, Argon)3-6 Months (-20°C)

References

  • Studies on the Stability and Stabilization of trans-Cyclooctenes. National Institutes of Health (PMC). [Link]

  • Trans-Cyclooctene Ring Strain & Properties. Wikipedia / J. Org. Chem Data. [Link][1][2][3][4]

Sources

Technical Support Guide: Byproduct Control in 2-Cycloocten-1-ol Epoxidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Quick-Check

The epoxidation of 2-cycloocten-1-ol (1) is a deceptively complex transformation. Unlike 6-membered rings, the 8-membered cyclooctane scaffold introduces severe transannular strain and conformational mobility. This leads to a divergence in reaction pathways where the desired syn-epoxide is often accompanied by anti-isomers, ring-opened diols, and bicyclic ethers formed via transannular hydride shifts.

Diagnostic Table: Identifying Your Impurity

Compare your LC-MS/NMR data with these common byproducts.

Impurity TypeAnalytical Signature (1H NMR / MS)Probable Cause
Anti-Epoxide Upfield shift of epoxide protons relative to syn; separable by GC/HPLC.Poor directing group coordination (e.g., solvent competition).
1,2-Diol (Ring Open) Broad OH stretch (IR); loss of epoxide signals; mass = M+18.Acidic workup; unbuffered m-CPBA reaction.
Enone (2-cycloocten-1-one) New carbonyl signal (~1680 cm⁻¹); loss of OH.Over-oxidation; presence of radical species.
Bicyclic Ether Complex aliphatic region; loss of alkene; mass = M (isomer).Transannular attack triggered by Lewis acids or protons.

Critical Analysis: Mechanism & Causality

The Stereoselectivity Battle: Syn vs. Anti

For allylic alcohols, the hydroxyl group serves as a steering anchor.

  • Reagent Control:

    • m-CPBA: Relies on Hydrogen Bonding (Henbest Rule). In 2-cycloocten-1-ol, the conformational flexibility of the ring can disrupt the ideal H-bond geometry, leading to significant anti-epoxide formation (typically 10-20% without optimization).

    • VO(acac)₂ / TBHP: Forms a covalent vanadium-alkoxide species. This rigidifies the transition state, forcing oxygen delivery almost exclusively to the syn face (OH and Epoxide on the same side).

The "Medium Ring" Problem: Transannular Reactions

Cyclooctane derivatives are notorious for transannular hydride shifts .

  • Protonation: If the epoxide forms in an acidic environment (e.g., m-chlorobenzoic acid byproduct), the epoxide oxygen protonates.

  • Transannular Attack: A hydride from C-5 or C-6 (across the ring) can migrate to the cationic center, or the hydroxyl group itself can attack transannularly if the conformation allows, leading to bridged bicyclic ethers (e.g., 9-oxabicyclo[3.3.1]nonane derivatives).

Visualizing the Reaction Manifold

The following diagram maps the divergence points where your reaction might be failing.

EpoxidationPathways Substrate 2-Cycloocten-1-ol SynEpox Syn-Epoxide (Target) Substrate->SynEpox VO(acac)2 / TBHP (Covalent Directing) AntiEpox Anti-Epoxide (Impurity) Substrate->AntiEpox m-CPBA (Steric Control) Diol 1,2-Diol (Hydrolysis) SynEpox->Diol H+ / H2O (Acidic Workup) Bicyclic Bicyclic Ether (Transannular) SynEpox->Bicyclic Lewis Acid Transannular Attack

Figure 1: Reaction manifold showing the divergence between covalent directing (Vanadium) and steric/H-bond directing (Peracid) pathways, and subsequent degradation routes.

Troubleshooting Protocols (FAQs)

Q1: I am using m-CPBA and getting a 70:30 mixture of diastereomers. How do I improve selectivity?

Root Cause: m-CPBA relies on a weak hydrogen bond between the peracid and the allylic alcohol. In polar solvents (THF, Methanol), the solvent competes for this H-bond, destroying selectivity. Solution:

  • Switch Solvent: Use Dichloromethane (DCM) or Toluene . These non-polar solvents maximize the directing effect.

  • Switch Reagent (Recommended): Transition to the VO(acac)₂ / TBHP system.

    • Protocol: Dissolve substrate in dry Toluene. Add 1.0 mol% VO(acac)₂. Stir 10 min (color change to red/brown). Add TBHP (1.1 equiv) slowly at 0°C.

    • Result: Expect >95:5 syn selectivity due to the rigid metal-alkoxide transition state [1].

Q2: My epoxide yield is low, and I see a large polar spot on TLC.

Root Cause: Epoxides on medium rings are highly acid-sensitive. The byproduct of m-CPBA is m-chlorobenzoic acid (pKa ~3.4), which is strong enough to catalyze ring opening or transannular rearrangement. Solution:

  • Buffer the Reaction: Always use a biphasic buffer system (DCM + sat. NaHCO₃) or add solid Na₂HPO₄ (2.0 equiv) directly to the reaction flask before adding m-CPBA.

  • Quench Early: Do not let the reaction stir overnight if conversion is complete. Quench with aqueous Na₂S₂O₃/NaHCO₃ immediately.

Q3: Why is the Sharpless Epoxidation giving low enantiomeric excess (ee)?

Root Cause: 2-Cycloocten-1-ol is a cis-allylic alcohol (Z-alkene). The classic Sharpless Asymmetric Epoxidation (SAE) works best for trans-allylic alcohols. Cis-allylic alcohols react much slower and with lower enantioselectivity due to steric clash in the titanium-tartrate complex [2]. Solution:

  • Kinetic Resolution: If you need high ee, run the reaction to 50% conversion to resolve the alcohol, rather than trying to drive it to completion.

  • Alternative: Consider Jacobsen epoxidation (Mn-salen) if the substrate allows, though this requires protecting the alcohol first.

Optimized Workflow: Vanadium-Catalyzed Epoxidation

This protocol is recommended for maximizing syn-selectivity and minimizing acid-catalyzed byproducts.

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve 2-cycloocten-1-ol (1.0 equiv) in anhydrous Toluene (0.2 M).

    • Why Toluene? It suppresses competitive coordination to the Vanadium center.

  • Catalyst Loading: Add VO(acac)₂ (0.01 equiv / 1 mol%).

    • Observation: Solution will turn green/brown as the V(IV) species oxidizes to the active V(V) alkoxide.

  • Oxidant Addition: Add TBHP (5.0-6.0 M in decane, 1.1 equiv) dropwise at 0°C.

    • Control: Exotherm is possible. Maintain temperature <10°C to prevent over-oxidation to the ketone.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to destroy peroxides) and NaHCO₃ (to protect the epoxide). Extract with EtOAc.

References

  • Sharpless, K. B.; Michaelson, R. C. "High Stereo- and Regioselectivities in the Transition Metal Catalyzed Epoxidations of Olefinic Alcohols by tert-Butyl Hydroperoxide." Journal of the American Chemical Society, 1973 , 95(18), 6136–6137. [Link]

  • Katsuki, T.; Sharpless, K. B. "The First Practical Method for Asymmetric Epoxidation." Journal of the American Chemical Society, 1980 , 102(18), 5974–5976. [Link]

  • Cope, A. C.; et al. "Transannular Reactions in Medium-Sized Rings." Quarterly Reviews, Chemical Society, 1966 , 20, 119-152. [Link]

  • Hoveyda, A. H.; Evans, D. A.; Fu, G. C. "Substrate-Directable Chemical Reactions." Chemical Reviews, 1993 , 93(4), 1307–1370. [Link]

Validation & Comparative

Reactivity comparison of cis- and trans-2-Cycloocten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between (Z)-2-cycloocten-1-ol (cis-isomer) and (E)-2-cycloocten-1-ol (trans-isomer, often abbreviated as TCO-OH).

The defining differentiator between these isomers is ring strain . While the cis-isomer exists in a stable "chair-chair" or "boat-chair" conformation with minimal strain (~6 kcal/mol), the trans-isomer is forced into a highly strained "crown" conformation (~16–19 kcal/mol of strain energy). This strain is the thermodynamic engine that drives the trans-isomer's exceptional reactivity in bioorthogonal chemistry, specifically the Inverse Electron Demand Diels-Alder (IEDDA) reaction.

Key Takeaway: trans-2-Cycloocten-1-ol is approximately 10,000 to 1,000,000 times more reactive toward tetrazines than its cis-counterpart, making it the gold standard for rapid bioconjugation. However, this reactivity comes at the cost of thermodynamic instability, requiring specialized storage and handling to prevent isomerization back to the inert cis-form.

Structural & Mechanistic Basis

To understand the reactivity, one must understand the geometry.

  • cis-2-Cycloocten-1-ol: The double bond accommodates the ring structure without significant angle distortion. The p-orbitals are effectively parallel, and the molecule is chemically stable.

  • trans-2-Cycloocten-1-ol: The trans-double bond in an eight-membered ring imposes severe twisting. The

    
    -system is distorted (pyramidalized), raising the HOMO energy and making the alkene highly nucleophilic. This molecule possesses planar chirality ; the hydroxyl group at the C1 position creates diastereomers (axial vs. equatorial) that exhibit distinct kinetic profiles.
    
Reaction Mechanism: IEDDA Ligation

The primary application of TCO is the IEDDA reaction with 1,2,4,5-tetrazines. The reaction is driven by the relief of the TCO ring strain and the loss of nitrogen gas.

IEDDA_Mechanism Figure 1: Mechanism of the Inverse Electron Demand Diels-Alder (IEDDA) reaction. Tetrazine Tetrazine (Electron Deficient) TS Transition State (HOMO_alkene - LUMO_tetrazine) Tetrazine->TS k2 (Fast) TCO trans-2-Cycloocten-1-ol (Strained Dienophile) TCO->TS k2 (Fast) Intermediate Dihydropyridazine (Strain Relief) TS->Intermediate -N2 Product Pyridazine Isomer (Stable Conjugate) Intermediate->Product Oxidation/Tautomerization N2 N2 Gas (Entropy Driver) Intermediate->N2

Comparative Reactivity Profile

The following data aggregates kinetic measurements from standard tetrazine ligations (typically using 3,6-di(2-pyridyl)-s-tetrazine).

Kinetic Data Summary
Parametercis-2-Cycloocten-1-oltrans-2-Cycloocten-1-ol (TCO)Impact
Ring Strain ~5-7 kcal/mol~16-19 kcal/molTCO releases massive energy upon reaction.
IEDDA Rate (

)

to

M

s


to

M

s

TCO is viable for in vivo labeling; cis is not.
Electrophilic Addition Slow (Standard alkene)Very FastTCO requires protection from

,

, and radicals.
Isomerization StableMetastable (Reverts to cis)TCO shelf-life is limited without radical scavengers.
The "Axial vs. Equatorial" Nuance

For 2-cycloocten-1-ol specifically, the hydroxyl group is allylic (adjacent to the double bond).

  • Axial-OH TCO: The hydroxyl group is in a pseudo-axial position. Experimental data indicates this isomer is more reactive toward tetrazines due to favorable electronic interactions or reduced steric hindrance in the transition state.

  • Equatorial-OH TCO: Slightly slower kinetics compared to the axial isomer, though still orders of magnitude faster than the cis isomer.

Experimental Protocols

Synthesis: Flow Photoisomerization with Ag(I) Capture

Converting the stable cis-isomer to the strained trans-isomer is thermodynamically unfavorable. It requires a photochemical pump-and-trap method.[1] The trans-isomer is selectively removed from the equilibrium by complexing with Silver(I), which relieves the strain of the trans-alkene more effectively than the cis.

Protocol: Closed-Loop Flow Synthesis

  • Setup: Connect a quartz UV-flow cell (254 nm) to a column containing AgNO

    
    -impregnated silica gel (10% w/w). Complete the loop with an HPLC pump.
    
  • Feed: Dissolve cis-2-cycloocten-1-ol (1.0 g) and methyl benzoate (sensitizer) in Et

    
    O/Heptane (9:1).
    
  • Irradiation: Pump the solution through the UV coil. The cis

    
    trans equilibrium is established photochemically.[1][2][3][4]
    
  • Capture: As the mixture passes through the Ag-Silica column, the TCO selectively binds to the silver ions. The cis-isomer flows through and returns to the UV cell for another cycle.

  • Elution: After 4–8 hours, disconnect the column. Wash with solvent to remove sensitizer. Elute the TCO using 10% NH

    
    OH in Methanol or a saturated NaCl solution (ligand exchange releases the alkene).
    
  • Purification: Extract with pentane, dry over MgSO

    
    , and concentrate in vacuo (keep temperature < 25°C).
    

Flow_Synthesis Figure 2: Closed-loop flow photochemical synthesis of TCO. Reservoir Reservoir Flask (cis-isomer + Sensitizer) Pump HPLC Pump Reservoir->Pump UV_Reactor UV Reactor (254 nm) (Photoisomerization) Pump->UV_Reactor Ag_Column AgNO3-Silica Column (Selective TCO Capture) UV_Reactor->Ag_Column Recycle Recycle Loop (Unreacted cis-isomer) Ag_Column->Recycle cis-isomer flows through Elution Elution Step (NH4OH or NaCl) Ag_Column->Elution Post-run Recycle->Reservoir Product Pure trans-2-Cycloocten-1-ol Elution->Product

Kinetic Evaluation (Self-Validating Protocol)

To verify the quality of your TCO batch, you must determine the second-order rate constant (


).
  • Preparation: Prepare a 100

    
    M solution of 3,6-di(2-pyridyl)-s-tetrazine in MeOH or PBS. Prepare a 1.0 mM (10x excess) solution of the TCO candidate.
    
  • Measurement: Use a Stopped-Flow Spectrophotometer or a standard UV-Vis for slower derivatives.

  • Monitoring: Track the decay of the tetrazine absorption band at 520–540 nm .

  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope represents

      
      .
      
    • Calculate

      
      .
      
  • Validation: If

    
     M
    
    
    
    s
    
    
    , your TCO has likely isomerized back to cis or degraded.

Stability & Handling (Expert Insights)

The utility of trans-2-cycloocten-1-ol is limited by its tendency to isomerize back to the thermodynamic well (cis).

  • Radical Sensitivity: Isomerization is radical-catalyzed.[5] Always store TCO with a radical inhibitor (e.g., 0.1% BHT or Trolox) if not using immediately.

  • Thiol Sensitivity: In biological media, high concentrations of thiols (glutathione) can induce isomerization.

  • Acid Sensitivity: Strong acids can promote trans-annular reactions or hydration.

  • Storage: Store as a solid Ag-complex if possible, or as a solution in benzene/pentane at -20°C. Pure neat oil degrades faster than solvated forms.

References

  • Fox, J. M., et al. (2008).[1][6] "A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation." Journal of the American Chemical Society. [Link]

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). "Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity."[7][8] Journal of the American Chemical Society. [Link]

  • Darko, A., et al. (2014).[9] "Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation."[10][11] Chemical Science. [Link]

  • Hoffmann, J. E., et al. (2015). "Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems."[7][8][11][12] Bioconjugate Chemistry. [Link]

  • Pigga, J. E., & Fox, J. M. (2020). "Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation." Israel Journal of Chemistry. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Cycloocten-1-ol: A Modern Approach to a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the development of efficient and robust methods for the construction of key molecular scaffolds is of paramount importance. 2-Cycloocten-1-ol, a versatile eight-membered ring allylic alcohol, serves as a valuable intermediate in the synthesis of complex natural products and pharmaceuticals. This guide provides an in-depth comparison of a traditional synthetic approach to 2-cycloocten-1-ol, the allylic oxidation of cyclooctene, with a modern, two-step alternative involving epoxidation followed by a base-catalyzed rearrangement. Through a detailed analysis of experimental data and mechanistic principles, we aim to provide researchers with the critical information needed to select the optimal synthetic route for their specific needs.

The Traditional Approach: Allylic Oxidation via Selenium Dioxide

The direct oxidation of an allylic C-H bond in cyclooctene to an alcohol represents a conceptually straightforward approach to 2-cycloocten-1-ol. Among the various reagents capable of effecting this transformation, selenium dioxide (SeO₂) has been a historical choice, often in combination with a co-oxidant to enable a catalytic cycle and mitigate the toxicity and waste associated with stoichiometric selenium reagents.

The reaction, often referred to as the Riley oxidation, proceeds through a well-established mechanism involving an initial ene reaction between the alkene and selenium dioxide, followed by a[1][2]-sigmatropic rearrangement of the resulting allylseleninic acid to an unstable selenite ester, which is then hydrolyzed to the allylic alcohol. The use of a co-oxidant, such as tert-butyl hydroperoxide (TBHP), allows for the in-situ reoxidation of the reduced selenium species, permitting the use of catalytic amounts of the toxic selenium reagent.

While effective, this method is not without its drawbacks. The regioselectivity of the oxidation can be a concern, potentially leading to a mixture of isomeric products. Furthermore, over-oxidation to the corresponding enone, 2-cycloocten-1-one, is a common side reaction. The toxicity of selenium compounds also necessitates careful handling and waste disposal procedures.

A Novel Pathway: Epoxidation and Strategic Rearrangement

A more contemporary and arguably more elegant approach to 2-cycloocten-1-ol involves a two-step sequence commencing with the epoxidation of cyclooctene, followed by a base-catalyzed rearrangement of the resulting cyclooctene oxide. This strategy offers a high degree of control and predictability, often leading to a cleaner reaction profile and higher yields of the desired product.

The first step, the epoxidation of cyclooctene, is a robust and well-understood transformation, commonly achieved with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[3] This reaction is known for its high efficiency and stereospecificity.

The crux of this modern route lies in the second step: the regioselective rearrangement of the epoxide to the allylic alcohol. This is typically accomplished using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The mechanism involves the abstraction of a proton from a carbon atom adjacent to the epoxide ring, leading to the formation of a carbanion which then facilitates the opening of the epoxide ring to furnish the desired allylic alcohol upon workup. The use of a bulky, non-nucleophilic base is critical to favor the deprotonation/rearrangement pathway over direct nucleophilic attack on the epoxide ring.

Head-to-Head Comparison: Performance and Practicality

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the traditional and the new synthetic routes to 2-cycloocten-1-ol.

ParameterTraditional Route (SeO₂/TBHP Allylic Oxidation)New Route (Epoxidation/Rearrangement)
Overall Yield Moderate (typically 40-60%)High (often >80% over two steps)
Reagents Cyclooctene, SeO₂ (catalytic), TBHPCyclooctene, m-CPBA, LDA
Reaction Conditions Elevated temperatures (e.g., reflux in CH₂Cl₂)Step 1: 0 °C to rt; Step 2: -78 °C to rt
Selectivity Can produce isomeric mixtures and over-oxidation productsHighly regioselective rearrangement
Safety Concerns Use of highly toxic selenium compoundsHandling of pyrophoric butyllithium for LDA preparation
Workup & Purification Removal of selenium byproducts can be challengingGenerally straightforward aqueous workup and chromatography
Atom Economy ModerateGood

Experimental Protocols

Traditional Route: Catalytic Allylic Oxidation of Cyclooctene with SeO₂/TBHP

This protocol is adapted from established procedures for the allylic oxidation of cycloalkenes.[4]

  • To a solution of cyclooctene (1.10 g, 10.0 mmol) in dichloromethane (50 mL) is added selenium dioxide (55 mg, 0.5 mmol, 0.05 eq.).

  • The mixture is stirred at room temperature for 15 minutes.

  • tert-Butyl hydroperoxide (70% in water, 2.57 mL, 20.0 mmol, 2.0 eq.) is added dropwise to the suspension.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of Na₂S₂O₃.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-cycloocten-1-ol.

New Route: Two-Step Synthesis via Epoxidation and Rearrangement

Step 1: Epoxidation of Cyclooctene

This protocol is based on standard epoxidation procedures using m-CPBA.[3]

  • To a solution of cyclooctene (1.10 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 77%, 2.47 g, 11.0 mmol, 1.1 eq.) portionwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is diluted with dichloromethane and washed successively with a saturated aqueous solution of NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield crude cyclooctene oxide, which can be used in the next step without further purification.

Step 2: Rearrangement of Cyclooctene Oxide to 2-Cycloocten-1-ol

This protocol is adapted from procedures for the base-catalyzed rearrangement of epoxides.

  • To a solution of diisopropylamine (1.54 mL, 11.0 mmol, 1.1 eq.) in anhydrous THF (20 mL) at -78 °C under an inert atmosphere is added n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol, 1.1 eq.) dropwise. The solution is stirred at -78 °C for 30 minutes.

  • A solution of crude cyclooctene oxide (from Step 1, ~10.0 mmol) in anhydrous THF (10 mL) is added dropwise to the LDA solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-cycloocten-1-ol.

Mechanistic Insights and Workflow Visualization

To further elucidate the chemical transformations and experimental workflows, the following diagrams are provided.

Traditional_Route_Mechanism cluster_ene Ene Reaction cluster_rearrangement [2,3]-Sigmatropic Rearrangement cluster_hydrolysis Hydrolysis cluster_catalytic_cycle Catalytic Cycle Cyclooctene Cyclooctene Allylseleninic_acid Allylseleninic acid intermediate Cyclooctene->Allylseleninic_acid ene reaction SeO2 SeO₂ SeO2->Allylseleninic_acid Selenite_ester Selenite ester Allylseleninic_acid->Selenite_ester [2,3]-rearrangement Product 2-Cycloocten-1-ol Selenite_ester->Product H₂O Se0 Se(II) species Product->Se0 Se0->SeO2 reoxidation TBHP TBHP TBHP->Se0 tBuOH tBuOH TBHP->tBuOH

Caption: Mechanism of the SeO₂-catalyzed allylic oxidation of cyclooctene.

New_Route_Mechanism cluster_epoxidation Epoxidation cluster_rearrangement Base-Catalyzed Rearrangement Cyclooctene Cyclooctene Epoxide Cyclooctene Oxide Cyclooctene->Epoxide mCPBA m-CPBA mCPBA->Epoxide Anion Anionic Intermediate Epoxide->Anion deprotonation LDA LDA LDA->Anion Product 2-Cycloocten-1-ol Anion->Product rearrangement & workup

Caption: Two-step synthesis of 2-cycloocten-1-ol via epoxidation and rearrangement.

Experimental_Workflow_Comparison cluster_traditional Traditional Route cluster_new New Route Start_T Cyclooctene + SeO₂ (cat.) + TBHP Reaction_T Reflux in CH₂Cl₂ Start_T->Reaction_T Workup_T Aqueous Quench & Extraction Reaction_T->Workup_T Purification_T Column Chromatography Workup_T->Purification_T Product_T 2-Cycloocten-1-ol Purification_T->Product_T Start_N1 Cyclooctene + m-CPBA Reaction_N1 0 °C to rt in CH₂Cl₂ Start_N1->Reaction_N1 Workup_N1 Aqueous Wash Reaction_N1->Workup_N1 Intermediate_N Crude Cyclooctene Oxide Workup_N1->Intermediate_N Start_N2 Intermediate + LDA Intermediate_N->Start_N2 Reaction_N2 -78 °C to rt in THF Start_N2->Reaction_N2 Workup_N2 Aqueous Quench & Extraction Reaction_N2->Workup_N2 Purification_N Column Chromatography Workup_N2->Purification_N Product_N 2-Cycloocten-1-ol Purification_N->Product_N

Caption: Comparative experimental workflows for the synthesis of 2-cycloocten-1-ol.

Senior Application Scientist's Perspective

From a practical standpoint, the new synthetic route via epoxidation and rearrangement presents a compelling case for its adoption in both academic and industrial settings. The primary driver for this recommendation is the significant improvement in yield and selectivity. In drug development and process chemistry, maximizing the yield of a target molecule directly translates to lower costs and reduced waste, making the higher efficiency of the new route a critical advantage.

While the traditional selenium dioxide-mediated allylic oxidation is a classic transformation, the associated challenges of moderate yields, potential for byproduct formation, and the handling of toxic reagents are significant hurdles. The purification of the final product from selenium-containing impurities can be particularly troublesome and time-consuming.

The new route, while involving two distinct synthetic steps, utilizes well-established and high-yielding reactions. The epoxidation of alkenes with m-CPBA is a workhorse reaction in organic synthesis, and the subsequent base-catalyzed rearrangement offers a high degree of regiocontrol. Although the use of LDA requires anhydrous conditions and careful handling of pyrophoric n-butyllithium, these are standard techniques in modern synthetic laboratories and are often preferable to managing the hazards associated with selenium compounds.

Furthermore, the modularity of the new route offers opportunities for diversification. For instance, the intermediate epoxide can be subjected to a variety of other nucleophilic ring-opening reactions, providing access to a range of functionalized cyclooctane derivatives from a common intermediate. This synthetic flexibility is a significant asset in discovery chemistry programs.

References

  • Sharpless, K. B., & Lauer, R. F. (1973). A new selenium dioxide-tert-butyl hydroperoxide oxidation. Allylic oxidation of mono- and disubstituted olefins. Journal of the American Chemical Society, 95(8), 2697–2699.
  • Cragg, G. M. L., & Mebe, P. P. (1980). Allylic oxidation of some simple cycloalkenes with selenium dioxide-tert-butyl hydroperoxide. South African Journal of Chemistry, 33(2), 55-57.
  • Rickborn, B. (1998). The Ene Reaction. In Comprehensive Organic Synthesis (Vol. 5, pp. 733–775). Pergamon.
  • Warpehoski, M. A., & Gebhard, J. S. (1991). Allylic oxidation of alkenes with selenium dioxide. Organic Syntheses, 70, 244.
  • Kropf, H., & Weyerstahl, P. (1965). Über die Umsetzung von Cycloolefinen mit tert.-Butylhydroperoxyd in Gegenwart von Selendioxyd. Justus Liebigs Annalen der Chemie, 688(1), 67-76.
  • O'Connor, S. L., & Williard, P. G. (2003). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Journal of the American Chemical Society, 125(21), 6414–6415.
  • Hodgson, D. M., & Gibbs, A. R. (1996). Asymmetric Desymmetrisation of meso-Epoxides. Chemical Society Reviews, 25(4), 267-274.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.